Product packaging for Tat-BP(Cat. No.:CAS No. 94102-64-4)

Tat-BP

Cat. No.: B1199267
CAS No.: 94102-64-4
M. Wt: 921.9 g/mol
InChI Key: UPFMKPIBAIPLHT-RSJSDIDPSA-N
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Description

Tat-BP is a N-acetyl-beta-D-glycosaminyl glycopeptide. It is a conjugate acid of a this compound(2-).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H59N7O20 B1199267 Tat-BP CAS No. 94102-64-4

Properties

CAS No.

94102-64-4

Molecular Formula

C37H59N7O20

Molecular Weight

921.9 g/mol

IUPAC Name

(2R,6S)-6-[[(4R)-4-[[(2S)-2-[[(2R)-2-[[(1R,2S,3R,4R,5R)-4-acetamido-2-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]propanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-2-amino-7-[[(1R)-1-carboxyethyl]amino]-7-oxoheptanoic acid

InChI

InChI=1S/C37H59N7O20/c1-13(30(51)44-20(35(58)59)9-10-23(48)43-19(8-6-7-18(38)34(56)57)32(53)40-14(2)33(54)55)39-31(52)15(3)61-29-25(42-17(5)47)36-60-12-22(63-36)28(29)64-37-24(41-16(4)46)27(50)26(49)21(11-45)62-37/h13-15,18-22,24-29,36-37,45,49-50H,6-12,38H2,1-5H3,(H,39,52)(H,40,53)(H,41,46)(H,42,47)(H,43,48)(H,44,51)(H,54,55)(H,56,57)(H,58,59)/t13-,14+,15+,18+,19-,20+,21+,22+,24+,25+,26+,27+,28+,29+,36+,37-/m0/s1

InChI Key

UPFMKPIBAIPLHT-RSJSDIDPSA-N

SMILES

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C2OCC(C1OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O2)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)N[C@@H](CCC[C@H](C(=O)O)N)C(=O)N[C@H](C)C(=O)O)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O2)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)NC(C)C(=O)O)C(=O)O)NC(=O)C(C)OC1C(C2OCC(C1OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O2)NC(=O)C

Other CAS No.

118013-66-4

Synonyms

TAT-BP
tracheal cytotoxin, Bordetella pertussis

Origin of Product

United States

Foundational & Exploratory

What is the mechanism of action of Tat-BP?

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be some ambiguity in the term "Tat-BP." Scientific literature uses this abbreviation for several different proteins, each with a distinct mechanism of action. To provide you with the most accurate and relevant technical guide, please clarify which of the following you are interested in:

  • HIV-1 Tat protein: The trans-activator of transcription from the Human Immunodeficiency Virus, which is crucial for viral replication.

  • TATA-binding protein (TBP): A general transcription factor in eukaryotes that initiates the assembly of the transcription machinery at the promoter of genes.

  • Tat-binding protein 1 (TBP-1): A cellular protein that interacts with the HIV-1 Tat protein and is involved in various cellular processes, including transcriptional regulation and protein degradation.

  • Twin-arginine translocation (Tat) pathway: A protein export system found in bacteria, archaea, and the chloroplasts and mitochondria of plants.

Once you specify the protein or pathway of interest, I can proceed to generate a comprehensive technical guide that meets all your requirements for data presentation, experimental protocols, and visualizations.

The Discovery and Evolution of Tat-Binding Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Science and History Behind a Promising Anti-HIV Therapeutic Strategy

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) Tat protein is a small regulatory protein that plays a pivotal role in the replication of the virus. Its ability to dramatically enhance the transcription of the viral genome makes it an attractive target for antiretroviral therapy. This technical guide delves into the discovery and history of Tat-binding peptides, synthetic molecules designed to inhibit the function of the Tat protein, thereby suppressing HIV-1 replication. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this therapeutic approach.

The Discovery and History of the HIV-1 Tat Protein and Tat-Binding Peptides

The journey to understanding and targeting the HIV-1 Tat protein has been a multi-decade endeavor, marked by key discoveries that have paved the way for the development of Tat-binding peptides.

Early Recognition of a Potent Trans-Activator (Late 1980s)

In the late 1980s, researchers identified a viral protein, later named Tat (Trans-Activator of Transcription), that was essential for HIV-1 gene expression and replication.[1][2] Seminal work by Frankel and Pabo, and Green and Loewenstein in 1988, demonstrated that the Tat protein could be taken up by cells from the surrounding environment and subsequently stimulate the expression of genes linked to the HIV-1 Long Terminal Repeat (LTR).[1][3] These studies were crucial in establishing Tat as a potent and unconventional transcriptional activator.[1][3] Further research revealed that Tat functions by binding to a specific structured RNA element present at the 5' end of all nascent HIV-1 transcripts, known as the Trans-Activation Response (TAR) element.[4][5]

The Tat-TAR Interaction: A Critical Target

The interaction between the Tat protein and the TAR RNA was quickly identified as a critical and indispensable step in the HIV-1 life cycle.[5][6] The Tat protein's arginine-rich motif (ARM) was found to be responsible for binding to the bulge region of the TAR RNA hairpin structure.[7] This binding event initiates a cascade that leads to the recruitment of cellular factors, most notably the positive Transcription Elongation Factor b (P-TEFb) complex, which comprises Cyclin T1 and Cyclin-dependent kinase 9 (CDK9).[8][9] The recruitment of P-TEFb to the viral promoter results in the hyper-phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a dramatic increase in transcriptional processivity and the production of full-length viral RNAs.[8][9] The absolute dependence of HIV-1 on this interaction made the Tat-TAR complex a prime target for therapeutic intervention.[6]

The Dawn of Tat-Binding Peptides (1990s and beyond)

The detailed understanding of the Tat-TAR interaction spurred the development of molecules that could disrupt this critical partnership. Early research focused on creating synthetic peptides that could mimic the Tat ARM and competitively bind to the TAR RNA. These initial forays laid the groundwork for the design of more sophisticated and potent Tat-binding peptides. A significant advancement came with the development of conformationally constrained cyclic peptides.[10] These molecules were designed to mimic the β-hairpin structure that the Tat ARM adopts upon binding to TAR, leading to significantly higher affinity and specificity.[10] The structure of the bovine immunodeficiency virus (BIV) Tat protein in complex with its TAR RNA, which shares homology with its HIV-1 counterpart, provided a valuable template for the rational design of these cyclic peptides.[10][11]

Quantitative Data on Tat-Binding Peptides

The efficacy of Tat-binding peptides is primarily assessed by their binding affinity to TAR RNA and their ability to inhibit HIV-1 replication in cellular assays. The following tables summarize key quantitative data from various studies.

Peptide/CompoundDescriptionBinding Affinity (Kd) to TAR RNAReference
Tat-derived peptide (47-57)A linear peptide corresponding to the RNA-binding region of the Tat protein.0.78 ± 0.05 µM[9]
Tat-derived oligoureaAn unnatural biopolymer mimic of the Tat peptide.0.11 ± 0.07 µM[9]
Cyclic Peptide L-22A conformationally-constrained cyclic peptide mimic of HIV-1 Tat.30 nM[10]
Macrocyclic Peptide JB181A rationally designed macrocyclic peptide mimic of the Tat arginine-rich motif.low pM[12]
Peptide/CompoundDescriptionIC50 (HIV-1 Replication Inhibition)Cell TypeReference
Cyclic Peptidomimetic L50A conformationally-constrained cyclic peptide that mimics the Tat RNA binding region.~250 nMHuman peripheral blood mononuclear cells[8]
Tat core peptide analog 36-50 (41/44)A soluble peptide analog of the Tat core domain with amino acid substitutions.85% inhibition at a tested concentrationLatently infected U1 cells[13]

Key Experimental Protocols

The discovery and characterization of Tat-binding peptides have relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments cited in the field.

Electrophoretic Mobility Shift Assay (EMSA) for Tat-TAR Binding

EMSA, or gel shift assay, is a common technique used to study protein-RNA interactions in vitro.

  • Principle: This assay is based on the principle that a protein-RNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA, resulting in a "shift" in the band's position.

  • Protocol Outline:

    • Probe Preparation: The TAR RNA is transcribed in vitro and typically labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

    • Binding Reaction: The labeled TAR RNA probe is incubated with varying concentrations of the Tat-binding peptide or purified Tat protein in a binding buffer containing salts, buffering agents, and non-specific competitors (to reduce non-specific binding).

    • Electrophoresis: The binding reactions are loaded onto a native polyacrylamide gel and subjected to electrophoresis.

    • Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a fluorescence scanner to visualize the shifted bands. The intensity of the shifted band is proportional to the amount of protein-RNA complex formed.

Cell-Based Reporter Assay for Tat Activity

These assays are used to measure the ability of Tat or Tat-binding peptides to modulate Tat-dependent transcription in a cellular context.[7]

  • Principle: A reporter gene (e.g., luciferase or chloramphenicol acetyltransferase - CAT) is placed under the control of the HIV-1 LTR promoter in a host cell line.[13] The expression of the reporter gene is dependent on the transactivating function of the Tat protein.

  • Protocol Outline:

    • Cell Line: A suitable cell line (e.g., Jurkat T cells) is stably transfected with the HIV-1 LTR-reporter gene construct.[7]

    • Transfection/Treatment: The reporter cells are then transfected with a plasmid expressing the Tat protein or treated with purified Tat protein or Tat-binding peptides.

    • Lysis and Reporter Assay: After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer (for luciferase) or by detecting the acetylated forms of chloramphenicol (for CAT). A decrease in reporter activity in the presence of a Tat-binding peptide indicates inhibition of Tat function.[13]

Phage Display for Selection of Tat-Binding Peptides

Phage display is a powerful technique for identifying peptides with high affinity and specificity for a target molecule from a large library of variants.

  • Principle: A library of random peptides is genetically fused to a coat protein of a bacteriophage, resulting in the display of the peptide on the phage surface. Phages that display peptides with affinity for the target molecule (in this case, TAR RNA) can be selected and enriched through multiple rounds of binding and amplification.

  • Protocol Outline:

    • Library Biopanning: A phage display library expressing a diverse range of peptides is incubated with immobilized TAR RNA.

    • Washing: Unbound phages are washed away.

    • Elution: Phages that specifically bind to the TAR RNA are eluted.

    • Amplification: The eluted phages are used to infect E. coli to amplify the selected phage population.

    • Iterative Selection: The amplified phages are subjected to further rounds of biopanning to enrich for high-affinity binders.

    • Sequencing and Characterization: After several rounds of selection, the DNA from individual phage clones is sequenced to identify the peptide sequences responsible for binding to TAR RNA. The identified peptides are then synthesized and characterized for their binding affinity and inhibitory activity.

Solid-Phase Peptide Synthesis

This is the standard method for chemically synthesizing peptides, including Tat-binding peptides.

  • Principle: The peptide is assembled in a stepwise manner on a solid support (resin). The C-terminal amino acid is first attached to the resin, and subsequent amino acids are added one at a time in a cycle of deprotection and coupling steps.

  • Protocol Outline:

    • Resin Preparation: The solid support resin is swelled in an appropriate solvent.

    • Amino Acid Coupling: The first amino acid, with its N-terminus protected by a temporary protecting group (e.g., Fmoc), is coupled to the resin.

    • Deprotection: The N-terminal protecting group is removed.

    • Coupling of the Next Amino Acid: The next protected amino acid is activated and coupled to the free N-terminus of the growing peptide chain.

    • Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is synthesized.

    • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and any side-chain protecting groups are removed.

    • Purification and Analysis: The crude peptide is purified by high-performance liquid chromatography (HPLC) and its identity is confirmed by mass spectrometry.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

HIV-1 Tat Transactivation Signaling Pathway

This diagram illustrates the mechanism by which the HIV-1 Tat protein enhances viral gene transcription.

Tat_Transactivation_Pathway cluster_nucleus Nucleus HIV_DNA Integrated HIV-1 Provirus RNAPII RNA Polymerase II (paused) HIV_DNA->RNAPII Basal Transcription Nascent_TAR Nascent TAR RNA RNAPII->Nascent_TAR Elongating_RNAPII Elongating RNAPII (hyperphosphorylated) RNAPII->Elongating_RNAPII Tat Tat Protein Tat->Nascent_TAR Binds to bulge PTEFb_active P-TEFb (active) Tat->PTEFb_active Recruits PTEFb_inactive P-TEFb (inactive) (CDK9/CycT1) PTEFb_active->RNAPII Phosphorylates C-terminal domain Viral_RNA Full-length Viral RNA Elongating_RNAPII->Viral_RNA Elongation Tat_Peptide Tat-Binding Peptide (Inhibitor) Tat_Peptide->Nascent_TAR Competitively Binds Peptide_Discovery_Workflow Phage_Display Phage Display Screening (against TAR RNA) Hit_Peptides Identification of Hit Peptides Phage_Display->Hit_Peptides Peptide_Synthesis Solid-Phase Peptide Synthesis Hit_Peptides->Peptide_Synthesis Binding_Assay In vitro Binding Assays (e.g., EMSA, Fluorescence Polarization) Peptide_Synthesis->Binding_Assay Cell_Assay Cell-Based Reporter Assays Binding_Assay->Cell_Assay Antiviral_Assay Antiviral Activity Assays (HIV-1 Replication) Cell_Assay->Antiviral_Assay Lead_Optimization Lead Optimization Antiviral_Assay->Lead_Optimization

References

Review of current literature on Tat-BP

Author: BenchChem Technical Support Team. Date: November 2025

It appears there are multiple proteins referred to as "Tat-BP" in the scientific literature. To provide you with the most accurate and relevant in-depth technical guide, please clarify which of the following you are interested in:

  • TATA-binding protein (TBP): A general transcription factor that binds to the TATA box sequence in DNA and is crucial for the initiation of transcription in eukaryotes.

  • Tat binding protein-1 (TBP1): A protein that has been identified as a potential tumor suppressor and is associated with the signaling of erbB family receptors.

  • Proteins associated with the Twin-arginine translocation (Tat) pathway: A protein secretion system found in bacteria, archaea, and the chloroplasts and mitochondria of plants, responsible for the transport of folded proteins across membranes.

Once you specify the "this compound" of interest, I can proceed with a comprehensive literature review and generate the detailed technical guide as per your requirements.

Navigating the Cellular Maze: An In-depth Technical Guide to the Cellular Uptake Pathways of Tat-Binding Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Human Immunodeficiency Virus-1 (HIV-1) Trans-Activator of Transcription (Tat) protein contains a short, basic amino acid sequence that has the remarkable ability to transduce cell membranes. This cell-penetrating peptide (CPP), and its derivatives, have been widely exploited as vectors for the intracellular delivery of a diverse range of cargo molecules, from small molecule drugs to large proteins and nanoparticles. Understanding the intricate mechanisms by which these peptides traverse the cellular membrane is paramount for the rational design of efficient and targeted drug delivery systems. This technical guide provides a comprehensive overview of the primary cellular uptake pathways for Tat-binding peptides, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Cellular Uptake Pathways: A Duality of Mechanisms

The cellular entry of Tat-binding peptides is not governed by a single mechanism but rather a dynamic interplay of at least two major pathways: direct translocation across the plasma membrane and endocytosis . The predominance of one pathway over the other is influenced by several factors, including the concentration of the peptide, the nature and size of the conjugated cargo, and the specific cell type.

Direct Translocation: This energy-independent process involves the direct movement of the Tat peptide across the lipid bilayer of the cell membrane. It is thought to be initiated by electrostatic interactions between the positively charged peptide and the negatively charged components of the cell surface, such as heparan sulfate proteoglycans (HSPGs).[1] This interaction is believed to induce transient membrane perturbations or the formation of transient pores, allowing the peptide and its cargo to enter the cytoplasm directly.[2] Direct translocation is more commonly observed at higher concentrations of the peptide and for smaller cargo molecules.[3]

Endocytosis: This is an energy-dependent process where the cell actively engulfs the Tat peptide-cargo complex. Several endocytic pathways have been implicated in the uptake of Tat peptides:

  • Clathrin-Mediated Endocytosis (CME): This pathway involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles that transport the peptide into the cell.[4]

  • Caveolae-Mediated Endocytosis: This pathway utilizes flask-shaped invaginations of the plasma membrane called caveolae.

  • Macropinocytosis: This process involves the formation of large, irregular vesicles (macropinosomes) through actin-driven membrane ruffling.[4][5] Macropinocytosis is often implicated in the uptake of larger Tat peptide-cargo complexes.[3]

Once internalized via endocytosis, the Tat peptide and its cargo are enclosed within endosomes. A critical and often rate-limiting step for the efficacy of endocytic uptake is the subsequent escape of the cargo from the endosome into the cytoplasm to reach its intracellular target.

Quantitative Analysis of Tat Peptide Uptake

The efficiency of cellular uptake can be significantly influenced by modifications to the Tat peptide and the nature of the cargo. The following tables summarize quantitative data from various studies, providing a comparative overview of uptake efficiencies under different conditions.

Peptide/ConjugateCell LineFold Increase in Uptake (Compared to Control)Key Findings & Reference
Palmitoylated Tat-5-FAMMCF-7~6-fold (compared to non-lipidated Tat-5-FAM)Lipidation significantly enhances cellular uptake.[6]
Tat-conjugated DoxorubicinDrug-resistant KB-V1 cellsSignificantly higher than free DoxorubicinTat conjugation can overcome drug efflux mechanisms.[6]
Tat-Gold NanoparticlesHCT-1162.8-fold (compared to non-Tat gold nanoparticles)Tat modification enhances nanoparticle internalization.[7]

Table 1: Impact of Tat Peptide Modifications on Cellular Uptake. This table illustrates the enhancement of cellular uptake achieved by modifying the Tat peptide, such as through lipidation or conjugation to nanoparticles. The "Fold Increase in Uptake" is a relative measure comparing the modified Tat construct to a relevant control (e.g., the unconjugated cargo or a non-functionalized peptide/nanoparticle).

Endocytic PathwayInhibitorCell LinePercentage Inhibition of Tat Peptide UptakeReference
Clathrin-MediatedChlorpromazineMC57~50% (for Fluo-R9 and Fluo-Antp)[8]
MacropinocytosisWortmanninMC57Small effect on Fluo-Tat[8]
Endosomal AcidificationBafilomycin A1MC57Increased Fluo-Tat fluorescence[8]

Table 2: Effect of Endocytosis Inhibitors on Tat Peptide Uptake. This table summarizes the impact of various chemical inhibitors on the cellular uptake of Tat and other cell-penetrating peptides. The percentage of inhibition provides a quantitative measure of the contribution of each endocytic pathway to the overall uptake.

Experimental Protocols for Studying Cellular Uptake

To rigorously investigate the cellular uptake pathways of Tat-binding peptides, a combination of qualitative and quantitative experimental techniques is employed. Below are detailed protocols for key experiments.

Quantitative Analysis of Cellular Uptake by Flow Cytometry

Flow cytometry provides a high-throughput method to quantify the mean fluorescence intensity of a cell population, which is proportional to the amount of internalized fluorescently-labeled Tat peptide.

a. Materials:

  • Fluorescently labeled Tat peptide (e.g., FITC-Tat, TMR-Tat)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • 96-well plates or flow cytometry tubes

b. Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁵ cells per well and incubate overnight to allow for cell attachment.

  • Peptide Incubation: The following day, replace the culture medium with fresh medium containing the fluorescently labeled Tat peptide at the desired concentration (e.g., 1-10 µM). Incubate for a specific duration (e.g., 1-4 hours) at 37°C.

  • Washing: After incubation, aspirate the peptide-containing medium and wash the cells twice with cold PBS to remove non-internalized peptide.

  • Cell Detachment: Add Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.

  • Neutralization and Collection: Neutralize the trypsin with medium containing FBS and transfer the cell suspension to flow cytometry tubes.

  • Centrifugation and Resuspension: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel for green fluorescence).

  • Data Analysis: Gate the live cell population based on forward and side scatter profiles and determine the mean fluorescence intensity of the cells treated with the Tat peptide compared to untreated control cells.

Visualization of Cellular Localization by Confocal Fluorescence Microscopy

Confocal microscopy allows for the high-resolution imaging of the subcellular localization of fluorescently labeled Tat peptides, providing insights into the uptake mechanism (e.g., diffuse cytoplasmic signal for direct translocation versus punctate vesicular signal for endocytosis).

a. Materials:

  • Fluorescently labeled Tat peptide

  • Cells seeded on glass-bottom dishes or coverslips

  • Hoechst or DAPI stain (for nuclear counterstaining)

  • Lysosomal/endosomal markers (e.g., LysoTracker)

  • Paraformaldehyde (PFA) for cell fixation (optional)

  • Mounting medium

  • Confocal microscope

b. Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Peptide Incubation: Replace the medium with fresh medium containing the fluorescently labeled Tat peptide and incubate for the desired time at 37°C.

  • Co-staining (Optional): During the last 30 minutes of incubation, add nuclear and/or endosomal/lysosomal stains to the medium.

  • Washing: Gently wash the cells three times with warm PBS.

  • Live-Cell Imaging: Immediately image the live cells using a confocal microscope equipped with the appropriate laser lines and filters for the chosen fluorophores.

  • Fixation (Optional): For fixed-cell imaging, after washing, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization (Optional, for intracellular antibody staining): If needed, permeabilize the fixed cells with a detergent like Triton X-100.

  • Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Image Acquisition and Analysis: Acquire z-stack images to visualize the three-dimensional distribution of the peptide within the cells. Analyze the images for co-localization with subcellular markers.

Endocytosis Inhibition Assay

This assay uses chemical inhibitors to block specific endocytic pathways, allowing for the determination of the relative contribution of each pathway to the overall uptake of the Tat peptide.

a. Materials:

  • Fluorescently labeled Tat peptide

  • Cells

  • Endocytosis inhibitors (e.g., Chlorpromazine for clathrin-mediated endocytosis, Filipin or Nystatin for caveolae-dependent endocytosis, Amiloride or EIPA for macropinocytosis)

  • Flow cytometer or confocal microscope

b. Protocol:

  • Cell Seeding: Seed cells as described for flow cytometry or microscopy.

  • Inhibitor Pre-incubation: Pre-incubate the cells with the specific endocytosis inhibitor at a pre-determined optimal concentration for 30-60 minutes at 37°C.

  • Peptide Incubation: Without removing the inhibitor, add the fluorescently labeled Tat peptide to the medium and incubate for the desired time.

  • Analysis: Process the cells for either flow cytometry or confocal microscopy as described in the previous protocols.

  • Data Interpretation: Compare the uptake of the Tat peptide in the presence of each inhibitor to the uptake in untreated control cells. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.

Visualizing the Pathways and Workflows

To further elucidate the complex processes involved in Tat peptide uptake, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.

Cellular_Uptake_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_endocytosis Endocytosis Tat-Cargo Tat-Peptide-Cargo Complex HSPG HSPG Binding Tat-Cargo->HSPG Initial Interaction CME Clathrin-Mediated Endocytosis HSPG->CME Caveolae Caveolae-Mediated Endocytosis HSPG->Caveolae Macropinocytosis Macropinocytosis HSPG->Macropinocytosis Direct_Translocation Direct Translocation HSPG->Direct_Translocation Endosome Endosome CME->Endosome Caveolae->Endosome Macropinocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Direct_Translocation->Cytoplasm

Caption: Cellular uptake pathways for Tat-binding peptides.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture & Seeding Inhibitor 3. Pre-incubation with Endocytosis Inhibitor (Optional) Cell_Culture->Inhibitor Peptide_Labeling 2. Fluorescent Labeling of Tat-Peptide Peptide_Incubation 4. Incubation with Labeled Tat-Peptide Peptide_Labeling->Peptide_Incubation Inhibitor->Peptide_Incubation Washing 5. Washing to Remove External Peptide Peptide_Incubation->Washing Microscopy 6a. Confocal Microscopy (Qualitative Analysis) Washing->Microscopy Flow_Cytometry 6b. Flow Cytometry (Quantitative Analysis) Washing->Flow_Cytometry

Caption: General experimental workflow for studying Tat peptide uptake.

Logical_Relationships cluster_factors Influencing Factors cluster_pathways Dominant Pathway Peptide_Concentration Peptide Concentration Direct_Translocation Direct Translocation Peptide_Concentration->Direct_Translocation High Endocytosis Endocytosis Peptide_Concentration->Endocytosis Low Cargo_Size Cargo Size Cargo_Size->Direct_Translocation Small Cargo_Size->Endocytosis Large

Caption: Factors influencing the dominant cellular uptake pathway.

Conclusion

The cellular uptake of Tat-binding peptides is a multifaceted process involving a dynamic interplay between direct translocation and various endocytic pathways. A thorough understanding of these mechanisms, facilitated by the quantitative and qualitative experimental approaches detailed in this guide, is crucial for the continued development of Tat-based delivery systems. By carefully considering factors such as peptide concentration, cargo characteristics, and cell type, researchers can optimize the design of Tat-conjugated therapeutics to ensure efficient intracellular delivery and maximal therapeutic effect. The provided protocols and diagrams serve as a foundational resource for scientists and drug development professionals seeking to harness the power of Tat-binding peptides for innovative therapeutic applications.

References

In Vitro Characterization of Tat-Binding Protein 1 (TBP-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tat-Binding Protein 1 (TBP-1), also known as PSMC3 (Proteasome 26S Subunit, ATPase 3), is a crucial component of the 19S regulatory particle of the 26S proteasome, a complex cellular machinery responsible for protein degradation.[1][2] Beyond its canonical role in proteostasis, TBP-1 has garnered significant interest due to its interaction with the Human Immunodeficiency Virus-1 (HIV-1) Tat protein, a key transactivator of viral gene expression.[3] TBP-1 has been shown to suppress Tat-mediated transactivation, suggesting a role in the cellular defense against HIV-1.[3] Furthermore, TBP-1 functions as a coactivator for the androgen receptor, highlighting its involvement in hormone signaling pathways.[1] This guide provides an in-depth overview of the in vitro characterization of TBP-1, presenting key quantitative data, detailed experimental protocols, and visual representations of its functional context.

Data Presentation

Quantitative Data Summary
ParameterInteracting Partner/SubstrateMethodReported ValueReference
Binding Affinity (Kd) HIV-1 TatYeast Two-Hybrid, Co-ImmunoprecipitationInteraction confirmed, but quantitative Kd not reported.[1]
Androgen Receptor (AR)Yeast Two-Hybrid, Co-ImmunoprecipitationDirect interaction required for coactivation.[1]
ATPase Activity ATPIn vitro ATPase AssayPossesses intrinsic ATPase activity essential for its function. Specific Km and Vmax values are not reported.[1]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for TBP-1 and Interacting Partners

This protocol is designed to verify the interaction between TBP-1 and a putative binding partner, such as HIV-1 Tat, in a cellular context.

Materials:

  • Cell lysate containing overexpressed or endogenous TBP-1 and the protein of interest.

  • IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitor cocktail.

  • Primary antibody specific to the protein of interest (for pulldown).

  • Primary antibody specific to TBP-1 (for Western blot detection).

  • Normal IgG from the same species as the pulldown antibody (negative control).

  • Protein A/G agarose or magnetic beads.

  • Wash Buffer: IP Lysis Buffer with a lower detergent concentration (e.g., 0.1% NP-40).

  • SDS-PAGE sample buffer.

Procedure:

  • Cell Lysis: Lyse cells in ice-cold IP Lysis Buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Pre-clearing: Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody against the protein of interest or control IgG to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold Wash Buffer.

  • Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with the anti-TBP-1 antibody to detect the co-immunoprecipitated TBP-1.

In Vitro ATPase Activity Assay for TBP-1

This colorimetric assay measures the ATPase activity of purified TBP-1 by quantifying the release of inorganic phosphate (Pi) from ATP.

Materials:

  • Purified recombinant TBP-1.

  • ATPase Assay Buffer: 20 mM HEPES-KOH (pH 7.5), 100 mM KCl, 5 mM MgCl2, 1 mM DTT.

  • ATP solution (100 mM).

  • Malachite Green reagent.

  • Phosphate standard solution.

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing ATPase Assay Buffer and varying concentrations of purified TBP-1.

  • Initiation: Start the reaction by adding a final concentration of 1 mM ATP to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction and detect the released Pi by adding the Malachite Green reagent.

  • Quantification: Measure the absorbance at 620-650 nm. Create a standard curve using the phosphate standard to determine the amount of Pi generated. The specific activity of TBP-1 can then be calculated (e.g., in nmol Pi/min/mg protein).

Luciferase Reporter Assay for TBP-1 Function

This assay is used to assess the effect of TBP-1 on the transcriptional activity of a promoter of interest, for instance, a promoter regulated by the androgen receptor or the HIV-1 LTR.

Materials:

  • Mammalian cell line (e.g., HEK293T or a relevant prostate cancer cell line for AR studies).

  • Expression vector for TBP-1.

  • Reporter plasmid containing a luciferase gene downstream of the promoter of interest (e.g., MMTV-luc for AR activity).

  • A co-transfected control plasmid expressing Renilla luciferase for normalization.

  • Transfection reagent.

  • Dual-Luciferase® Reporter Assay System.

Procedure:

  • Transfection: Co-transfect the cells with the TBP-1 expression vector (or an empty vector control), the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid.

  • Cell Treatment: After 24-48 hours, treat the cells with an appropriate stimulus if required (e.g., dihydrotestosterone for AR activation).

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Compare the normalized luciferase activity in the presence and absence of TBP-1 to determine its effect on promoter activity.

Visualizations

Signaling Pathways and Experimental Workflows

TBP1_in_Proteasome_Pathway cluster_proteasome 26S Proteasome 20S_Core 20S Core (Catalytic) Degraded_Peptides Degraded Peptides 20S_Core->Degraded_Peptides Proteolysis 19S_Cap 19S Cap (Regulatory) TBP1 TBP-1 (ATPase) Ubiquitinated_Protein Ubiquitinated Protein Ubiquitinated_Protein->19S_Cap Recognition & Unfolding

Caption: Role of TBP-1 within the 26S Proteasome.

TBP1_AR_Signaling Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binding & Activation ARE Androgen Response Element (DNA) AR->ARE Dimerization & Nuclear Translocation Gene_Transcription Target Gene Transcription AR->Gene_Transcription Recruitment of Coactivators TBP1 TBP-1 TBP1->AR TBPIP TBPIP TBPIP->TBP1 Interaction Co_IP_Workflow Cell_Lysate Cell Lysate containing TBP-1 and Interacting Protein Antibody Add Antibody against Interacting Protein Cell_Lysate->Antibody Beads Add Protein A/G Beads Antibody->Beads Wash Wash to Remove Non-specific Binders Beads->Wash Elute Elute Bound Proteins Wash->Elute Western_Blot Western Blot for TBP-1 Elute->Western_Blot

References

Unveiling the Biophysical intricacies of HIV-1 Tat's Cellular Co-conspirator: A Technical Guide to the Tat-P-TEFb Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Molecular Dance of HIV-1 Transcription: The Biophysical Properties of the Tat-P-TEFb Complex

This technical guide provides an in-depth exploration of the biophysical properties of the crucial interaction between the HIV-1 trans-activator of transcription (Tat) protein and its essential cellular co-factor, the Positive Transcription Elongation Factor b (P-TEFb). The term "Tat-BP" (Tat-Binding Protein) in the context of HIV-1 research most prominently refers to the components of the P-TEFb complex, namely Cyclin T1 and Cyclin-Dependent Kinase 9 (CDK9). This interaction is a linchpin in the viral life cycle, enabling the transition from abortive to productive transcription of the viral genome. Understanding the quantitative and mechanistic details of this protein-protein and protein-RNA interplay is paramount for the development of novel anti-retroviral therapeutics.

This document, intended for researchers, scientists, and drug development professionals, collates key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways and workflows that govern this critical viral process.

Quantitative Analysis of the Tat-P-TEFb Interaction

The interaction between HIV-1 Tat and the P-TEFb complex is a multi-step process involving the formation of a ternary complex with the trans-activation response (TAR) element, a structured RNA element found at the 5' end of nascent viral transcripts. The affinity of these interactions is a key determinant of transcriptional activation efficiency.

Interacting MoleculesMethodDissociation Constant (Kd)Association Rate (kon)Dissociation Rate (koff)Notes
Tat - Cyclin T1Fluorescence Anisotropy~30 nMNot ReportedNot ReportedBinding is zinc-dependent.[1][2]
Tat-P-TEFb - TAR RNAGel Mobility Shift AssayNot ReportedNot ReportedNot ReportedTat and Cyclin T1 cooperatively bind to TAR RNA.[3][4]
Tat-P-TEFb/AFF4 - TAR RNAFluorescence Anisotropy~10-fold lower than Tat-P-TEFb aloneNot ReportedNot ReportedThe scaffold protein AFF4 enhances the affinity of the complex for TAR RNA.[5]

Table 1: Quantitative Binding Data for the HIV-1 Tat-P-TEFb Interaction. This table summarizes the reported binding affinities for the key interactions involved in the formation of the Tat-P-TEFb-TAR complex. The exact values can vary depending on the experimental conditions and constructs used.

Core Experimental Protocols

The characterization of the Tat-P-TEFb interaction relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) of Tat and P-TEFb

This technique is used to demonstrate the in-vivo or in-vitro interaction between Tat and the P-TEFb complex.

Objective: To isolate and detect the complex of Tat and P-TEFb from cell lysates.

Protocol:

  • Cell Lysis:

    • Culture cells (e.g., HEK293T or Jurkat T-cells) expressing FLAG-tagged Tat and HA-tagged CDK9.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.

    • Incubate the pre-cleared lysate with an anti-FLAG antibody (for Tat pull-down) or anti-HA antibody (for CDK9 pull-down) overnight at 4°C.

    • Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Detection:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot analysis using antibodies against the reciprocal tag (e.g., anti-HA to detect CDK9 in a FLAG-Tat pulldown) and against other components of the P-TEFb complex like Cyclin T1.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics of binding and dissociation in real-time.[6][7][8]

Objective: To determine the association (kon) and dissociation (koff) rates, and the dissociation constant (Kd) for the Tat-Cyclin T1 interaction.

Protocol:

  • Chip Preparation:

    • Immobilize recombinant Cyclin T1 onto a CM5 sensor chip using standard amine coupling chemistry.

    • Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject Cyclin T1 in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.

    • Deactivate the remaining active esters with ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of purified Tat protein over the Cyclin T1-immobilized surface and a reference flow cell (without immobilized protein) in a running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

    • Monitor the change in response units (RU) over time to obtain association and dissociation curves.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate kon, koff, and Kd.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[5][9][10][11][12]

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the Tat-Cyclin T1 interaction.

Protocol:

  • Sample Preparation:

    • Dialyze both purified Tat and Cyclin T1 proteins extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.

    • Determine the precise concentrations of both proteins.

  • Titration:

    • Fill the ITC sample cell with Cyclin T1 (typically at a concentration 10-20 times the expected Kd).

    • Fill the injection syringe with Tat (typically at a concentration 10-15 times that of Cyclin T1).

    • Perform a series of small, sequential injections of Tat into the Cyclin T1 solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of the two proteins.

    • Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH. The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

Signaling Pathways and Logical Relationships

The interaction between Tat and P-TEFb is a central event in the transcriptional activation of the HIV-1 genome. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

HIV_Transcription_Activation cluster_nucleus Nucleus cluster_initiation Transcription Initiation cluster_elongation_control Elongation Control cluster_activation Transcriptional Activation RNAPII RNAPII Promoter Promoter RNAPII->Promoter Binds Active_Elongation_Complex Active_Elongation_Complex RNAPII->Active_Elongation_Complex Becomes Processive Nascent_TAR_RNA Nascent_TAR_RNA Promoter->Nascent_TAR_RNA Transcription Start Tat Tat PTEFb P-TEFb (CycT1/CDK9) Tat->PTEFb Recruits PTEFb->RNAPII Phosphorylates CTD PTEFb->Nascent_TAR_RNA Binds to Tat/TAR Full_Length_Viral_RNA Full_Length_Viral_RNA Active_Elongation_Complex->Full_Length_Viral_RNA Productive Elongation

Figure 1: HIV-1 Transcription Activation Pathway. This diagram illustrates the recruitment of the P-TEFb complex by the HIV-1 Tat protein to the nascent TAR RNA, leading to the phosphorylation of the RNA Polymerase II C-terminal domain (CTD) and subsequent productive transcriptional elongation.

Co_IP_Workflow Cell_Lysate Cell Lysate containing Tat and P-TEFb Antibody Antibody against Tat (or P-TEFb component) Cell_Lysate->Antibody Incubate Complex_Formation Formation of Antibody-Protein Complex Antibody->Complex_Formation Beads Protein A/G Beads Immunoprecipitation Immunoprecipitation (Pull-down with Beads) Beads->Immunoprecipitation Complex_Formation->Beads Bind Washing Wash to remove non-specific binders Immunoprecipitation->Washing Elution Elution of Protein Complex Washing->Elution Analysis Western Blot Analysis Elution->Analysis

Figure 2: Co-Immunoprecipitation Experimental Workflow. This diagram outlines the key steps involved in a co-immunoprecipitation experiment to detect the interaction between Tat and P-TEFb.

SPR_Workflow cluster_immobilization Immobilization cluster_interaction Interaction Analysis cluster_data_analysis Data Analysis Sensor_Chip Sensor Chip Analyte Analyte (e.g., Tat) Sensor_Chip->Analyte Flow Analyte over Surface Ligand Ligand (e.g., Cyclin T1) Ligand->Sensor_Chip Covalent Coupling Binding Association Analyte->Binding Dissociation Dissociation Binding->Dissociation Sensorgram Sensorgram (Response vs. Time) Binding->Sensorgram Dissociation->Sensorgram Kinetic_Parameters Calculate kon, koff, Kd Sensorgram->Kinetic_Parameters Fit to Model

Figure 3: Surface Plasmon Resonance Experimental Workflow. This diagram depicts the main stages of an SPR experiment to measure the binding kinetics of the Tat-Cyclin T1 interaction.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Tat-Binding Peptide (Tat-BP)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The HIV-1 trans-activator of transcription (Tat) protein contains a protein transduction domain (PTD), a short, basic peptide sequence that allows it to penetrate cell membranes. A well-characterized fragment of this domain, commonly referred to as Tat-Binding Peptide (Tat-BP) or simply Tat peptide, consists of the amino acid sequence YGRKKRRQRRR.[1][2] This cell-penetrating peptide (CPP) has the remarkable ability to translocate across the plasma membrane and facilitate the intracellular delivery of a wide variety of cargo molecules, including proteins, peptides, antibodies, and nanoparticles.[1][3] This property makes this compound an invaluable tool in research and a promising vector for drug delivery in therapeutic applications.[1][2]

These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of this compound using solid-phase peptide synthesis (SPPS).

Quantitative Data Summary

The following table summarizes the key quantitative data for a commonly synthesized this compound, corresponding to the HIV-1 Tat (47-57) sequence.

ParameterValueReference
Sequence YGRKKRRQRRR[1][2]
Molecular Weight (Da) 1559.89[1]
Typical Purity (Post-HPLC) >95%[1][4]
Charge at Neutral pH +8[5]
Counter-ion TFA Salts (Trifluoroacetic acid)[1]

Experimental Protocols

The synthesis of this compound is most commonly achieved via Solid-Phase Peptide Synthesis (SPPS), a technique developed by Bruce Merrifield.[6] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used and robust method for this purpose.[7][8]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of the this compound sequence (YGRKKRRQRRR) on a resin support. Each cycle of amino acid addition involves a deprotection step to remove the temporary Fmoc group from the N-terminus, followed by a coupling step to add the next amino acid in the sequence.[8]

Materials and Reagents:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker

Methodology:

  • Resin Preparation:

    • Place the Fmoc-Rink Amide resin in the synthesis vessel.

    • Swell the resin in DMF for 30 minutes, followed by DCM for 30 minutes.

  • First Amino Acid (Arginine) Coupling:

    • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

    • Coupling: In a separate tube, pre-activate Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin.

    • Reaction: Agitate the mixture at room temperature for 2 hours.

    • Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.[9] A small sample of resin can be taken to perform a ninhydrin test to confirm reaction completion.

  • Subsequent Amino Acid Coupling Cycles:

    • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Arg -> Arg -> Gln -> Arg -> Arg -> Lys -> Lys -> Arg -> Gly -> Tyr). Ensure the correct protected amino acid is used for each cycle.

  • Final Deprotection:

    • After the final amino acid (Fmoc-Tyr(tBu)-OH) has been coupled, perform a final Fmoc deprotection step using 20% piperidine in DMF.

    • Wash the resin-bound peptide thoroughly with DMF, followed by DCM, and dry under vacuum.

Protocol 2: Peptide Cleavage from Resin and Deprotection

This protocol describes the cleavage of the synthesized peptide from the solid support and the simultaneous removal of the side-chain protecting groups.

Materials and Reagents:

  • Resin-bound this compound

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (H₂O) in a ratio of 95:2.5:2.5.

  • Cold diethyl ether

  • Centrifuge

Methodology:

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin-bound peptide in a reaction vessel.

    • Incubate the mixture at room temperature with occasional shaking for 2-3 hours. The TFA in the cocktail cleaves the peptide from the resin and removes acid-labile side-chain protecting groups.[9]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Peptide Collection:

    • Pellet the precipitated peptide by centrifugation.

    • Carefully decant the diethyl ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and soluble impurities.

  • Drying:

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The resulting white powder is the crude this compound.

Protocol 3: Purification by Preparative HPLC

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Reagents:

  • Crude this compound

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a C18 column

Methodology:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A (e.g., 0.1% TFA in water).

  • HPLC Setup:

    • Equilibrate the preparative C18 column with Buffer A.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Purification Run:

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Buffer B (e.g., 5% to 65% Buffer B over 60 minutes) at a suitable flow rate.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak, which represents the purified this compound.[2]

  • Solvent Removal: Combine the pure fractions and remove the acetonitrile using rotary evaporation. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified peptide as a fluffy white powder.

Protocol 4: Characterization and Quality Control

The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.

Methodology:

  • Analytical HPLC:

    • Dissolve a small amount of the lyophilized peptide in water.

    • Inject the sample into an analytical RP-HPLC system with a C18 column.

    • Run a fast gradient (e.g., 5% to 95% ACN with 0.1% TFA over 30 minutes).

    • Purity is determined by integrating the area of the main peak relative to the total peak area in the chromatogram. A purity of >95% is generally considered good.[4]

  • Mass Spectrometry:

    • Analyze the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS).

    • The observed molecular weight should match the calculated theoretical molecular weight of the this compound sequence (1559.89 Da for YGRKKRRQRRR).[1][2] This confirms the identity of the synthesized peptide.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

G Workflow for this compound Synthesis cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine) Resin->Deprotection Coupling Amino Acid Coupling (HBTU/DIPEA) Deprotection->Coupling Wash Washing Steps (DMF/DCM) Coupling->Wash Cycle Repeat n-1 Times Wash->Cycle Cycle->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Cycle->Cleavage Final Cycle Purification Purification (Preparative HPLC) Cleavage->Purification Characterization Characterization (Analytical HPLC, ESI-MS) Purification->Characterization Final Final Product: Purified this compound Characterization->Final

Caption: Workflow for this compound Synthesis.

Signaling Pathway Diagram

The HIV-1 Tat protein can trigger intracellular signaling cascades. The diagram below illustrates a simplified pathway by which Tat induces the production of Tumor Necrosis Factor-alpha (TNF-α) in human monocytes, a process that involves Protein Kinase C (PKC) and the transcription factor NF-κB.[10]

G Tat-Induced TNF-α Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tat HIV-1 Tat Protein Membrane Cell Membrane PKC Protein Kinase C (PKC) Membrane->PKC Activation Calcium Calcium Pathway Membrane->Calcium Activation IκB IκB PKC->IκB Phosphorylates & Inhibits Calcium->IκB NFkB_inactive NF-κB NFkB_active Active NF-κB IκB->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates & Binds to Promoter Nucleus Nucleus TNFa TNF-α Production DNA->TNFa Induces Transcription

Caption: Tat-Induced TNF-α Signaling Pathway.

References

Application Notes and Protocols for Tat-Mediated Protein Transduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the HIV-1 Trans-Activator of Transcription (Tat) protein transduction domain (PTD) for the intracellular delivery of proteins. This technology offers a powerful tool for basic research, target validation, and the development of protein-based therapeutics.

Introduction

The cell membrane presents a significant barrier to the uptake of large molecules like proteins. Tat-mediated protein transduction is a technology that overcomes this barrier, enabling the delivery of biologically active proteins directly into the cytoplasm and nucleus of living cells.[1][2] This process relies on a short, positively charged peptide sequence derived from the HIV-1 Tat protein, which can be fused to a protein of interest, facilitating its entry into cells.[1][3]

The Tat PTD, typically the 11-amino acid sequence YGRKKRRQRRR, can be genetically fused to a cargo protein.[4] When the resulting fusion protein is added to the cell culture medium, it is rapidly taken up by cells in a concentration-dependent manner.[3] This method has been successfully used to deliver a wide range of proteins, including enzymes, antibodies, and transcription factors, into various cell types, both in vitro and in vivo.[3][5][6][7]

Mechanism of Action

The precise mechanism of Tat-mediated protein transduction is still under investigation, with evidence supporting multiple pathways. Initially, the cationic Tat peptide is thought to interact electrostatically with negatively charged heparan sulfate proteoglycans on the cell surface.[8] Following this initial binding, the fusion protein is internalized. Proposed mechanisms of uptake include direct translocation across the plasma membrane and endocytic pathways such as macropinocytosis.[2][8] Once inside the cell, the Tat-fusion protein can escape from endosomes and exert its biological function in the cytoplasm or nucleus.

Diagram: Proposed Mechanism of Tat-Mediated Protein Transduction

Tat_Transduction_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Tat-Fusion_Protein Tat-Fusion Protein Cell_Surface Cell Surface Receptors (Heparan Sulfate Proteoglycans) Tat-Fusion_Protein->Cell_Surface 1. Binding Endosome Endosome Cell_Surface->Endosome 2. Internalization (e.g., Macropinocytosis) Free_Protein Functional Tat-Fusion Protein Endosome->Free_Protein 3. Endosomal Escape Tat_Workflow cluster_cloning 1. Vector Construction cluster_expression 2. Protein Expression & Purification cluster_transduction 3. Protein Transduction cluster_analysis 4. Downstream Analysis a Amplify Gene of Interest (GOI) b Digest GOI and pTAT Vector a->b c Ligate GOI into pTAT Vector b->c d Transform E. coli c->d e Induce Protein Expression in E. coli d->e f Lyse Cells & Solubilize Inclusion Bodies e->f g Purify via Affinity Chromatography f->g h Refold and Dialyze Protein g->h i Add Purified Protein to Cell Culture h->i j Incubate for Uptake i->j k Wash Cells j->k l Functional Assays k->l m Microscopy k->m n Western Blot k->n

References

A Guide to Conjugating Cargo Molecules to the Tat Peptide for Intracellular Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The HIV-1 trans-activator of transcription (Tat) protein contains a protein transduction domain (PTD), a small, positively charged peptide that has been widely explored for its ability to deliver a variety of cargo molecules into cells.[1][2] This cell-penetrating peptide (CPP) facilitates the uptake of molecules that would otherwise be unable to cross the plasma membrane, making it a valuable tool in drug delivery and biomedical research. The basic domain of Tat, known as the PTD, can be conjugated to various cargo molecules, enabling their transport into the cell nucleus.[3] This guide provides an overview of the principles and methodologies for conjugating cargo molecules to the Tat peptide, along with detailed protocols and quantitative data to aid in the design and execution of your experiments.

Principle of Tat-Mediated Cargo Delivery

The primary mechanism behind Tat-mediated cellular uptake involves the electrostatic interaction between the positively charged Tat peptide and the negatively charged proteoglycans on the cell surface.[4] This interaction is believed to trigger internalization through processes like macropinocytosis. Once inside the cell, the Tat-cargo conjugate can escape endosomes and distribute throughout the cytoplasm and, in some cases, the nucleus. The versatility of the Tat peptide allows for the delivery of a wide range of cargo, from small molecule drugs and fluorescent dyes to large biomolecules like proteins and nucleic acids.[2][4]

Key Considerations for Conjugation

Several factors should be considered when designing a Tat-cargo conjugate to ensure efficient delivery and biological activity:

  • Cargo Properties: The size, charge, and solubility of the cargo molecule can influence the choice of conjugation chemistry and the overall properties of the conjugate.

  • Linker Chemistry: The linker connecting the Tat peptide to the cargo can impact the stability, release, and biological activity of the cargo. Covalent conjugation is a common strategy.[5] For some applications, a cleavable linker (e.g., disulfide or pH-sensitive) may be desirable to release the cargo at the target site.

  • Hydrophobicity: The addition of a hydrophobic moiety, such as a fatty acid, to the Tat conjugate can in some cases enhance cellular uptake.[4]

  • Purification and Characterization: Proper purification of the conjugate is crucial to remove unconjugated components. Characterization techniques such as mass spectrometry and HPLC are essential to confirm the identity and purity of the final product.

Experimental Protocols

This section provides generalized protocols for the conjugation of different types of cargo molecules to the Tat peptide. The specific reaction conditions may need to be optimized for your particular cargo molecule.

Protocol 1: Conjugation of a Peptide Cargo to Tat via a Thiol-Maleimide Linker

This protocol describes the conjugation of a cysteine-containing peptide cargo to a maleimide-activated Tat peptide.

Materials:

  • Tat peptide with a C-terminal cysteine (e.g., YGRKKRRQRRR-Cys)

  • Maleimide activation reagent (e.g., Sulfo-SMCC)

  • Peptide cargo with a free thiol group (cysteine)

  • Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, with EDTA (5 mM)

  • Quenching reagent: L-cysteine or β-mercaptoethanol

  • Purification system (e.g., HPLC, FPLC)

Procedure:

  • Activate Tat Peptide: Dissolve the Tat peptide in conjugation buffer. Add a 10-fold molar excess of the maleimide activation reagent and incubate at room temperature for 1 hour.

  • Remove Excess Activation Reagent: Purify the activated Tat peptide using a desalting column to remove unreacted activation reagent.

  • Conjugation Reaction: Immediately mix the activated Tat peptide with the thiol-containing peptide cargo in conjugation buffer at a 1:1.5 molar ratio (Tat:cargo).

  • Incubate: Allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight.

  • Quench Reaction: Add a 100-fold molar excess of the quenching reagent to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.

  • Purify the Conjugate: Purify the Tat-cargo conjugate using reverse-phase HPLC or another suitable chromatography method.

  • Characterize: Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.

Protocol 2: Conjugation of a Small Molecule Drug to Tat via an Amide Bond

This protocol describes the conjugation of a small molecule containing a primary amine to a carboxyl group on the Tat peptide using carbodiimide chemistry.

Materials:

  • Tat peptide with a C-terminal glutamic acid or aspartic acid

  • Small molecule drug with a primary amine

  • Activation reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • Conjugation buffer: MES buffer (0.1 M, pH 4.7-6.0) or PBS (pH 7.2-7.4)

  • Purification system (e.g., HPLC)

Procedure:

  • Activate Tat Peptide: Dissolve the Tat peptide in the conjugation buffer. Add a 5-fold molar excess of EDC and a 10-fold molar excess of NHS. Incubate at room temperature for 15-30 minutes.

  • Conjugation Reaction: Add the small molecule drug (dissolved in a suitable solvent) to the activated Tat peptide solution at a 1:5 molar ratio (Tat:drug).

  • Incubate: Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight. The pH of the reaction may need to be adjusted to the optimal range for the specific amine.

  • Purify the Conjugate: Purify the Tat-drug conjugate using reverse-phase HPLC.

  • Characterize: Confirm the identity and purity of the conjugate by mass spectrometry and analytical HPLC.

Quantitative Data Summary

The efficiency of Tat-mediated delivery can vary depending on the cargo, cell type, and experimental conditions. The following table summarizes representative quantitative data from published studies.

Cargo TypeCell LineDelivery Efficiency/UptakeReference
siRNA (fluorescently labeled)Primary human chondrocytesDiffuse fluorescence observed, significant GAPDH mRNA knockdown[1]
Ritonavir (in nanoparticles)MDCK-MDR1 cellsFour-fold greater uptake of Tat-conjugated NPs compared to MDCK-wt cells[6]
Ritonavir (in nanoparticles)Mice (in vivo)800-fold higher brain ritonavir level with Tat-conjugated NPs than with ritonavir in solution after 14 days[6]
DoxorubicinKB-3-1 and KB-V1 cancer cellsCovalent linkage of a hydrophobic unit to the Tat-Dox conjugate improved cellular uptake[4]
Exosomes (modified with Tat-PEG-lipid)Human umbilical vein endothelial cells (HUVECs)Tat-PEG(5k)-DPPE modification improved intracellular delivery of exosomes[7]

Visualizing Workflows and Pathways

Experimental Workflow for Tat-Cargo Conjugation and Cellular Uptake Analysis

G cluster_conjugation Conjugation cluster_delivery Cellular Delivery and Analysis Tat Tat Peptide Activation Activation of Tat or Cargo Tat->Activation Cargo Cargo Molecule Reaction Conjugation Reaction Cargo->Reaction Activation->Reaction Purification Purification of Conjugate Reaction->Purification Conjugate Purified Tat-Cargo Conjugate Purification->Conjugate Characterization (MS, HPLC) Cells Incubate with Target Cells Conjugate->Cells Uptake Cellular Uptake Cells->Uptake Analysis Analysis of Delivery and Effect Uptake->Analysis Fluorescence Microscopy, Western Blot, qPCR, etc. Fluorescence Microscopy, Western Blot, qPCR, etc.

Caption: Workflow for conjugating cargo to Tat peptide and subsequent cellular delivery analysis.

Signaling Pathway of Tat-Mediated Intracellular Delivery

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Extracellular Extracellular Space Intracellular Intracellular Space Tat_Cargo Tat-Cargo Conjugate Cell_Surface Cell Surface Proteoglycans Tat_Cargo->Cell_Surface Electrostatic Interaction Internalization Internalization (Macropinocytosis) Cell_Surface->Internalization Endosome Endosome Internalization->Endosome Escape Endosomal Escape Endosome->Escape Released_Cargo Released Tat-Cargo Escape->Released_Cargo Target Intracellular Target (e.g., Nucleus, Ribosomes) Released_Cargo->Target Biological Effect

References

Determining Optimal Tat-BP Concentration for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The HIV-1 Tat (transactivator of transcription) protein contains a short, basic peptide sequence known as the protein transduction domain (PTD), which allows the protein to penetrate cell membranes. This unique property has been harnessed to deliver a wide array of cargo, including peptides, proteins, and nanoparticles, into cells both in vitro and in vivo. When a biologically active peptide (BP) is fused to the Tat peptide, the resulting Tat-BP fusion protein can efficiently enter cells and exert its biological effects.

This document provides detailed application notes and protocols for determining the optimal concentration of a generic this compound for in vivo studies. As a specific example, we will frequently refer to Tat-Beclin-1 , a well-researched autophagy-inducing peptide, to illustrate the principles and methodologies.[1][2][3][4] The protocols outlined here are intended to serve as a comprehensive guide for researchers aiming to establish a safe and efficacious dosing regimen for their specific Tat-fusion peptide in animal models.

Mechanism of Action: The Example of Tat-Beclin-1

Tat-Beclin-1 is a cell-permeable peptide that induces autophagy.[3] It is composed of a peptide sequence from Beclin 1, a key protein in the autophagy pathway, fused to the Tat peptide.[1] The Tat-Beclin-1 peptide functions by competitively binding to GAPR-1 (Golgi-associated plant pathogenesis-related protein 1), which is a negative regulator of Beclin 1.[1][2][4] This binding releases Beclin 1 from its inhibitory interaction with GAPR-1, allowing it to initiate the formation of autophagosomes and thereby induce autophagy.[1]

Signaling Pathway of Tat-Beclin-1 Induced Autophagy

Tat_Beclin1_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm This compound Tat-Beclin-1 Tat-BP_Internalized Tat-Beclin-1 This compound->Tat-BP_Internalized Cellular Uptake GAPR1_Beclin1 GAPR-1-Beclin-1 Complex (Autophagy Inhibited) Free_Beclin1 Free Beclin-1 GAPR1_Beclin1->Free_Beclin1 Disruption Autophagy Autophagosome Formation (Autophagy Induction) Free_Beclin1->Autophagy Tat-BP_Internalized->GAPR1_Beclin1 Tat_GAPR1 Tat-Beclin-1-GAPR-1 Complex Tat-BP_Internalized->Tat_GAPR1

Caption: Tat-Beclin-1 signaling pathway.

Quantitative Data from In Vivo Studies

The following table summarizes in vivo dosage information for Tat-Beclin-1 from published studies. This data can serve as a starting point for designing dose-range finding experiments for a novel this compound.

Tat-Fusion PeptideAnimal ModelRoute of AdministrationDose RangeObserved EffectReference
Tat-Beclin-1 (l-form)Neonatal Mice (CHIKV and WNV infection models)Intraperitoneal (i.p.)15 mg/kg dailyReduced viral titers and decreased clinical paralysis.[4]
Tat-Beclin-1 (l-form and d-retro-inverso form)Adult GFP-LC3 Transgenic MiceIntraperitoneal (i.p.)20 mg/kg (single dose)Induction of autophagy in various tissues, observed by an increase in GFP-LC3 puncta.[4]
Tat-Beclin-1High-Fat Diet Induced MASLD MiceIntraperitoneal (i.p.)Not specifiedAmeliorated hepatic steatosis and fibrosis.[2]
PTD-HA-Bcl-xLMice (Focal Ischemia Model)Intraperitoneal (i.p.)Dose-dependentDecreased cerebral infarction.[5]

Experimental Protocols

Dose-Range Finding and Maximum Tolerated Dose (MTD) Study

This initial study is crucial to identify a range of doses that are well-tolerated by the animals and to determine the maximum tolerated dose (MTD).

Objective: To determine the safety profile and the MTD of this compound in a relevant animal model.

Materials:

  • This compound (lyophilized powder)

  • Sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline (PBS) or 0.9% saline)

  • Experimental animals (e.g., C57BL/6 mice, 8-10 weeks old, mixed-sex or as relevant to the disease model)

  • Syringes and needles for administration

  • Animal balance

Protocol:

  • Preparation of this compound: Reconstitute the lyophilized this compound in the sterile vehicle to create a stock solution. Prepare serial dilutions to achieve the desired concentrations for injection. It is recommended to start with doses extrapolated from in vitro studies, keeping in mind that in vivo doses are often significantly higher. Based on the literature for Tat-Beclin-1, a starting range could be 1, 5, 15, and 30 mg/kg.

  • Animal Grouping: Randomly assign animals to different dose groups, including a vehicle control group (n=3-5 per group).

  • Administration: Administer a single dose of this compound or vehicle via the intended clinical route (e.g., intraperitoneal or intravenous injection).

  • Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) post-injection. Signs of toxicity include, but are not limited to, weight loss, changes in posture or gait, ruffled fur, lethargy, and signs of pain.

  • Data Collection: Record body weights daily. At the end of the observation period (e.g., 7-14 days), euthanize the animals and perform gross necropsy. Collect major organs (liver, kidney, spleen, heart, lungs, brain) for histopathological analysis.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10-15% body weight loss) or mortality.

Efficacy Study with an Optimized Dose

Once a safe dose range is established, the next step is to evaluate the efficacy of this compound in a relevant disease model.

Objective: To assess the therapeutic efficacy of the optimized this compound concentration.

Materials:

  • This compound

  • Scrambled this compound (as a negative control)[2]

  • Disease model animals and healthy controls

  • Reagents and equipment for endpoint analysis (e.g., histology, western blot, ELISA)

Protocol:

  • Animal Model: Utilize a validated animal model of the disease of interest.

  • Grouping: Divide the animals into the following groups (n=8-10 per group):

    • Healthy Control + Vehicle

    • Disease Model + Vehicle

    • Disease Model + Scrambled this compound (at the chosen effective dose)

    • Disease Model + this compound (at one or more doses below the MTD)

  • Dosing Regimen: Administer the treatments according to a predetermined schedule (e.g., daily, every other day) for a specified duration.

    • Histopathology: To observe tissue morphology and disease-specific markers.

    • Biochemical Assays: To measure relevant biomarkers in serum or tissue homogenates.

    • Western Blotting/Immunohistochemistry: To quantify the expression of target proteins and pathway-related markers (e.g., LC3-II/LC3-I ratio for autophagy).[2]

    • Behavioral Tests: If applicable to the disease model.

Experimental Workflow Diagram

Experimental_Workflow start Start: In Vitro Efficacy Data dose_finding Dose-Range Finding & MTD Study (Single Dose Escalation) start->dose_finding mtd_determined MTD Determined dose_finding->mtd_determined efficacy_study Efficacy Study in Disease Model (Multiple Doses Below MTD) mtd_determined->efficacy_study endpoint_analysis Endpoint Analysis (Histology, Biomarkers, etc.) efficacy_study->endpoint_analysis optimal_dose Optimal In Vivo Concentration Identified endpoint_analysis->optimal_dose

Caption: Workflow for determining optimal in vivo concentration.

Conclusion

The determination of an optimal in vivo concentration for a novel this compound requires a systematic approach that begins with establishing a safe dose range and culminates in demonstrating efficacy in a relevant disease model. By following the detailed protocols and utilizing the provided data and visualizations as a guide, researchers can effectively design and execute preclinical studies to advance the development of Tat-fusion peptide therapeutics. The use of appropriate controls, such as a scrambled peptide, is essential for validating the specificity of the observed effects.

References

Application Notes and Protocols for Fluorescent Labeling of TATA-Binding Protein (TBP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TATA-Binding Protein (TBP) is a crucial general transcription factor that plays a central role in the initiation of transcription in eukaryotes.[1] It specifically binds to the TATA box sequence in the promoter region of genes, bending the DNA and serving as a scaffold for the assembly of the transcription pre-initiation complex.[2][3] Fluorescently labeling TBP allows for the detailed study of its interactions with DNA, other transcription factors, and regulatory proteins through various biophysical and imaging techniques, such as Fluorescence Resonance Energy Transfer (FRET)[4][5] and single-molecule fluorescence spectroscopy.[6][7]

These application notes provide detailed protocols for the fluorescent labeling of TBP, focusing on two common and robust chemical strategies: amine-reactive and thiol-reactive labeling.

Labeling Strategies Overview

The choice of labeling strategy depends on the desired site of conjugation and the availability of reactive amino acid residues on the protein surface. The two primary methods for covalently attaching fluorescent dyes to proteins are:

  • Amine-Reactive Labeling: This method targets primary amines, predominantly found on the side chains of lysine residues and the N-terminus of the protein.[8][9][10] Succinimidyl esters (NHS esters) are a common class of amine-reactive reagents that form stable amide bonds with primary amines.[8][9]

  • Thiol-Reactive Labeling: This strategy targets the sulfhydryl group of cysteine residues. Maleimides are the most common thiol-reactive reagents, forming a stable thioether bond.[9][10][11] This method allows for more site-specific labeling if the protein has a limited number of accessible cysteine residues.

dot

Labeling_Strategies TBP TATA-Binding Protein (TBP) Lysine Lysine Residues (Primary Amines) TBP->Lysine Cysteine Cysteine Residues (Sulfhydryl Groups) TBP->Cysteine LabeledTBP_Amine Fluorescently Labeled TBP (Amide Bond) Lysine->LabeledTBP_Amine Amine-Reactive Labeling LabeledTBP_Thiol Fluorescently Labeled TBP (Thioether Bond) Cysteine->LabeledTBP_Thiol Thiol-Reactive Labeling AmineReactiveDye Amine-Reactive Dye (e.g., NHS Ester) AmineReactiveDye->LabeledTBP_Amine ThiolReactiveDye Thiol-Reactive Dye (e.g., Maleimide) ThiolReactiveDye->LabeledTBP_Thiol Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Protein_Prep TBP Preparation (Buffer Exchange) Conjugation Conjugation Reaction (Incubate TBP + Dye) Protein_Prep->Conjugation Dye_Prep Dye Preparation (Dissolve in DMSO/DMF) Dye_Prep->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (DOL & Activity Assay) Purification->Characterization Transcription_Initiation TATA_Box TATA Box TFIIA TFIIA TATA_Box->TFIIA PIC Pre-initiation Complex Labeled_TBP Fluorescently Labeled TBP Labeled_TBP->TATA_Box Binds TFIIB TFIIB TFIIA->TFIIB Pol_II_TFIIF RNA Pol II / TFIIF TFIIB->Pol_II_TFIIF TFIIE TFIIE Pol_II_TFIIF->TFIIE TFIIH TFIIH TFIIE->TFIIH Transcription Transcription Initiation PIC->Transcription

References

Application Notes and Protocols for Experimental Design of Tat-BP-Mediated Cargo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments for the delivery of cargo molecules into mammalian cells using the Tat basic peptide (Tat-BP). The protocols outlined below cover the production of this compound fusion proteins, assessment of their delivery efficiency, and evaluation of their cytotoxic effects.

Introduction

The Human Immunodeficiency Virus-1 (HIV-1) Tat protein contains a protein transduction domain (PTD), a short basic peptide sequence (residues 48-60, GRKKRRQRRRPPQ), that can traverse biological membranes. This property allows this compound to be used as a vector for intracellular delivery of various cargo molecules, including proteins, peptides, nucleic acids, and nanoparticles. The positively charged this compound interacts with negatively charged heparan sulfate proteoglycans on the cell surface, triggering internalization through various endocytic pathways.

Data Presentation: Quantitative Analysis of this compound-Mediated Cargo Delivery

The efficiency and cytotoxicity of this compound-mediated delivery can vary depending on the cargo, cell type, and concentration. The following tables summarize representative quantitative data from published studies.

Table 1: Delivery Efficiency of this compound Fusion Proteins

Cargo ProteinCell LineThis compound Concentration (µM)Delivery Efficiency (% of positive cells)Mean Fluorescence Intensity (Arbitrary Units)Reference
eGFPHeLa1851500
eGFPCHO1701200
Cre RecombinaseHEK293290Not Reported
β-galactosidaseJurkat560Not Reported

Table 2: Cytotoxicity of this compound Fusion Proteins

Cargo ProteinCell LineThis compound Concentration (µM)AssayCell Viability (%)IC50 (µM)Reference
Tat peptideHeLa50MTT>95>100
Tat peptideCHO50MTT>95>100
Tat-eGFPHEK29310LDH~90>50
Tat-ApoptinBreast Cancer Cells5MTT50~5

Experimental Protocols

Cloning, Expression, and Purification of His-Tagged this compound-Cargo Fusion Protein

This protocol describes the generation of a bacterial expression vector for a this compound-cargo fusion protein with an N-terminal 6xHis tag for purification.

Materials:

  • pET series expression vector (e.g., pET-28a)

  • Gene encoding the cargo protein

  • Restriction enzymes and T4 DNA ligase

  • E. coli strain for cloning (e.g., DH5α)

  • E. coli strain for expression (e.g., BL21(DE3))

  • LB medium and agar plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ni-NTA agarose resin

  • Lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Dialysis buffer (e.g., PBS, pH 7.4)

Procedure:

  • Cloning:

    • Design primers to amplify the cargo gene with flanking restriction sites compatible with the pET vector.

    • Incorporate the this compound sequence (GGTAGGAAAAAGAGACGCCAGCGTCGTCGTCGACCACCTCAG) into the forward primer, upstream of the cargo gene sequence.

    • Amplify the cargo gene with the this compound sequence by PCR.

    • Digest the PCR product and the pET vector with the corresponding restriction enzymes.

    • Ligate the digested insert and vector using T4 DNA ligase.

    • Transform the ligation product into competent E. coli DH5α cells and select for colonies on antibiotic-containing plates.

    • Verify the correct insertion by colony PCR and Sanger sequencing.

  • Expression:

    • Transform the verified plasmid into E. coli BL21(DE3) expression host.

    • Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.5-0.6.

    • Induce protein expression by adding IPTG to a final concentration of 0.4 mM.

    • Continue to incubate the culture for 3-4 hours at 37°C or overnight at 16-20°C for potentially better protein folding.

  • Purification:

    • Harvest the bacterial cells by centrifugation at 5000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of ice-cold lysis buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 12,000 x g for 30 minutes at 4°C.

    • Equilibrate the Ni-NTA resin with lysis buffer.

    • Load the clarified supernatant onto the equilibrated Ni-NTA column.

    • Wash the column with 10 column volumes of wash buffer.

    • Elute the fusion protein with 5 column volumes of elution buffer.

    • Collect the elution fractions and analyze by SDS-PAGE to confirm the purity and size of the protein.

    • Pool the fractions containing the purified protein and dialyze against PBS to remove imidazole.

    • Determine the protein concentration using a Bradford or BCA protein assay.

Cell Culture and Treatment

Materials:

  • Mammalian cell line of interest (e.g., HeLa, CHO, HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Purified this compound-cargo fusion protein

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cells in the appropriate culture plates (e.g., 96-well plates for cytotoxicity assays, 12-well plates for flow cytometry, or chamber slides for microscopy) at a density that will result in 70-80% confluency on the day of the experiment.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • On the day of the experiment, remove the culture medium and wash the cells once with PBS.

  • Add fresh, serum-free medium containing the desired concentration of the this compound-cargo fusion protein to the cells. It is recommended to test a range of concentrations (e.g., 0.5 µM to 10 µM).

  • Incubate the cells with the fusion protein for the desired time period (e.g., 1 to 4 hours).

Assessment of Delivery Efficiency

A. Flow Cytometry

This method is used for the quantitative analysis of cargo delivery into a large population of cells, particularly when the cargo is fluorescent (e.g., GFP).

Materials:

  • Treated and control cells in suspension

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • After incubation with the this compound-cargo protein, wash the cells three times with PBS to remove any protein that is not internalized.

  • For adherent cells, detach them using Trypsin-EDTA.

  • Resuspend the cells in flow cytometry staining buffer at a concentration of 1 x 10^6 cells/mL.

  • Analyze the cells using a flow cytometer, exciting and detecting the fluorescence of the cargo protein at the appropriate wavelengths.

  • Gate on the live cell population based on forward and side scatter.

  • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity of the positive population.

B. Fluorescence Microscopy

This method allows for the visualization of the intracellular localization of the delivered cargo.

Materials:

  • Treated and control cells grown on chamber slides or coverslips

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS) (optional)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • After incubation with the this compound-cargo protein, wash the cells three times with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • (Optional) If visualizing intracellular organelles, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Wash the cells three times with PBS.

  • Mount a coverslip onto the slide using a mounting medium containing DAPI for nuclear staining.

  • Visualize the cells using a fluorescence microscope with the appropriate filter sets for the cargo and DAPI.

Assessment of Cytotoxicity

A. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Treated and control cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • After the desired incubation period with the this compound-cargo protein, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate overnight at 37°C in a humidified atmosphere.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

B. LDH Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.

Materials:

  • Treated and control cells in a 96-well plate

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • After the desired incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's protocol for the LDH assay kit. Typically, this involves mixing the supernatant with a reaction mixture containing a substrate for LDH and a tetrazolium salt.

  • Incubate the mixture at room temperature for the recommended time (usually 30 minutes), protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Mandatory Visualizations

G cluster_0 Phase 1: Fusion Protein Production cluster_1 Phase 2: Cellular Delivery and Analysis Cloning Cloning of this compound-Cargo into Expression Vector Expression Protein Expression in E. coli Cloning->Expression Purification Purification of His-tagged Fusion Protein Expression->Purification Treatment Treatment with This compound-Cargo Protein Purification->Treatment CellCulture Cell Culture and Seeding CellCulture->Treatment DeliveryAssay Delivery Efficiency Assay (Flow Cytometry/Microscopy) Treatment->DeliveryAssay CytotoxicityAssay Cytotoxicity Assay (MTT/LDH) Treatment->CytotoxicityAssay

Caption: Experimental workflow for this compound-mediated cargo delivery.

G cluster_cell Target Cell TatCargo This compound-Cargo Fusion Protein CellSurface Cell Surface Heparan Sulfate Proteoglycans TatCargo->CellSurface Clathrin Clathrin-mediated Endocytosis CellSurface->Clathrin Caveolae Caveolae/Lipid Raft- mediated Endocytosis CellSurface->Caveolae Macropinocytosis Macropinocytosis CellSurface->Macropinocytosis Endosome Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Cytosol Cytosolic Release of Cargo Endosome->Cytosol Endosomal Escape

Caption: Cellular uptake pathways of this compound fusion proteins.

Application Notes and Protocols: Tat-BP as a Tool for Intracellular Antibody Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of antibodies into living cells represents a powerful tool for both basic research and therapeutic development. Intracellular antibodies, or "intrabodies," can be used to modulate signaling pathways, inhibit protein-protein interactions, and specifically target disease-associated proteins in their native cellular environment. However, the large size and hydrophilic nature of antibodies prevent their efficient passage across the cell membrane. The HIV-1 trans-activator of transcription (Tat) protein contains a protein transduction domain (PTD), a short peptide that can traverse biological membranes and facilitate the intracellular delivery of various cargo molecules. By utilizing a Tat-derived peptide as a binding partner (Tat-BP), antibodies can be effectively transported into the cytoplasm and nucleus of target cells.

These application notes provide an overview of the use of this compound for intracellular antibody delivery, including the underlying mechanism, experimental protocols for conjugation and delivery, and methods for validating intracellular localization and functional activity.

Mechanism of Tat-Mediated Intracellular Delivery

The Tat peptide, typically the amino acid sequence YGRKKRRQRRR, is rich in basic amino acids, giving it a net positive charge. This cationic nature is crucial for its interaction with negatively charged heparan sulfate proteoglycans (HSPGs) on the cell surface. This interaction is believed to trigger internalization through a process of macropinocytosis, a form of endocytosis. Once inside the endosome, the Tat peptide is thought to facilitate the escape of its cargo into the cytoplasm, although the exact mechanism of endosomal escape is still under investigation.

A common strategy for non-covalent antibody delivery involves a fusion protein of the Tat peptide with Protein A or Protein G (Tat-SpA/SpG), which are bacterial proteins that bind to the Fc region of most IgG antibodies. This allows for a simple and efficient method of complexing antibodies with the Tat peptide for subsequent intracellular delivery.[1]

Quantitative Data Summary

The efficiency and functional outcome of this compound-mediated antibody delivery can vary depending on the cell type, the specific this compound construct, the antibody, and the experimental conditions. The following tables summarize quantitative data from various studies to provide a reference for expected outcomes.

Table 1: Intracellular Delivery Efficiency of this compound-Antibody Complexes

Cell LineThis compound ConstructAntibody (Concentration)Incubation TimeDelivery Efficiency (%)Assay MethodReference
HeLatri-cTat B (1 µM)Mouse IgG-AF647 (166 nM)45 min~20%Confocal Microscopy[2]
HeLatri-cTat B (1 µM)Mouse Fab-AF647 (500 nM)30 min~60%Confocal Microscopy[2]
JurkatTat-fusion proteinN/AN/AVaries by expression vectorFlow Cytometry[3]
3T3-L1Tat-SpAFluorescence-labeled rabbit IgGDose-dependentDose-dependent increaseFlow Cytometry[1]
3T3-L1Tat-SpAFluorescence-labeled rabbit IgGTime-dependentTime-dependent increaseFlow Cytometry[1]

Table 2: Functional Outcomes of Intracellularly Delivered Antibodies via this compound

Target Pathway/ProteinCell LineDelivered AntibodyThis compound ConstructFunctional OutcomeAssayReference
Apoptosis (Caspase-3)VariousAnti-active Caspase-3Tat-fusionInhibition of apoptosisApoptosis Assays[4]
Hepatitis B Virus X protein (HBx)Huh7, HepG2Anti-HBxTat-fusionReduction of intracellular HBxWestern Blot[5]
KRASKRAS mutant cell linesAnti-RAS (Y13-259)Peptidic MGSReduction of p-ERK, induction of apoptosisWestern Blot, Apoptosis Assays
ApoptosisHT-29, SW620, MCF7N/A (with Cisplatin)N/AIncreased apoptosis with p38 MAPK inhibitorFlow Cytometry (Annexin V/PI)

Experimental Protocols

Protocol 1: Preparation of Tat-SpA Fusion Protein and Complex Formation with Antibody

This protocol describes the expression and purification of a Tat-Staphylococcal Protein A (SpA) fusion protein and its subsequent complexing with an antibody of interest.

Materials:

  • Expression vector containing the Tat-SpA fusion gene

  • E. coli expression strain (e.g., BL21(DE3))

  • LB Broth and Agar plates with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)

  • Ni-NTA Agarose or other affinity chromatography resin suitable for the fusion protein's tag

  • Wash Buffer (Lysis buffer with 20 mM Imidazole)

  • Elution Buffer (Lysis buffer with 250 mM Imidazole)

  • Dialysis tubing or centrifugal filters

  • Phosphate Buffered Saline (PBS)

  • Antibody of interest (IgG isotype)

Procedure:

  • Expression of Tat-SpA:

    • Transform the E. coli expression strain with the Tat-SpA expression vector and select for positive colonies on an antibiotic plate.

    • Inoculate a single colony into a starter culture and grow overnight.

    • Inoculate a larger volume of LB broth with the starter culture and grow to an OD600 of 0.6-0.8.

    • Induce protein expression with IPTG (final concentration 0.1-1 mM) and incubate for 3-4 hours at 37°C or overnight at 18°C.

    • Harvest the bacterial cells by centrifugation.

  • Purification of Tat-SpA:

    • Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication or French press.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to the equilibrated affinity chromatography column.

    • Wash the column extensively with Wash Buffer.

    • Elute the Tat-SpA fusion protein with Elution Buffer.

    • Analyze the fractions by SDS-PAGE to confirm purity.

    • Pool the pure fractions and dialyze against PBS to remove the eluting agent.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Complex Formation:

    • Mix the purified Tat-SpA fusion protein with the antibody of interest at a desired molar ratio (e.g., 5:1 or 10:1 of Tat-SpA to antibody).

    • Incubate the mixture at room temperature for 30-60 minutes with gentle agitation to allow for complex formation.

    • The Tat-SpA-Antibody complex is now ready for delivery into cells.

Protocol 2: Intracellular Delivery and Validation by Confocal Microscopy

This protocol details the delivery of this compound-antibody complexes into adherent cells and visualization of intracellular localization using confocal microscopy.

Materials:

  • Adherent cells (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • Glass-bottom culture dishes or chamber slides

  • This compound-Antibody complex (from Protocol 1) or directly conjugated Tat-Antibody

  • Fluorescently labeled secondary antibody (if the primary antibody is not labeled)

  • Paraformaldehyde (PFA) solution (4% in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or chamber slides and allow them to adhere and reach 50-70% confluency.

  • Intracellular Delivery:

    • Prepare the this compound-Antibody complex in serum-free cell culture medium at the desired final concentration (e.g., 100-500 nM).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the this compound-Antibody complex solution to the cells and incubate for 1-4 hours at 37°C.

  • Immunofluorescence Staining:

    • Remove the delivery solution and wash the cells three times with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with Permeabilization Buffer for 10 minutes (if a secondary antibody is used for intracellular targets).

    • Wash the cells twice with PBS.

    • Block non-specific binding with Blocking Buffer for 1 hour at room temperature.

    • If using an unlabeled primary antibody delivered by this compound, incubate with a fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI or Hoechst stain for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips using a suitable mounting medium.

  • Confocal Imaging:

    • Visualize the cells using a confocal microscope.

    • Acquire images in the appropriate channels for the antibody's fluorophore and the nuclear stain.

    • Analyze the images to determine the subcellular localization of the delivered antibody.

Protocol 3: Quantification of Intracellular Delivery by Flow Cytometry

This protocol allows for the quantitative analysis of antibody delivery efficiency in a cell population.

Materials:

  • Suspension or adherent cells

  • Cell culture medium and supplements

  • This compound complex with a fluorescently labeled antibody

  • FACS tubes

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • For suspension cells, count and aliquot the desired number of cells per tube.

    • For adherent cells, seed and grow them to 80-90% confluency. Detach the cells using Trypsin-EDTA, neutralize with medium, and wash with PBS.

  • Intracellular Delivery:

    • Resuspend the cells in serum-free medium containing the fluorescently labeled this compound-Antibody complex at various concentrations.

    • Incubate for 1-4 hours at 37°C.

  • Sample Preparation for Flow Cytometry:

    • After incubation, wash the cells three times with ice-cold Flow Cytometry Staining Buffer to remove any non-internalized complex.

    • To quench any remaining surface-bound fluorescence, an optional acid wash (e.g., 0.2 M glycine, 150 mM NaCl, pH 2.5 for 1 minute on ice) can be performed, followed by neutralization and washing.

    • Resuspend the cells in Flow Cytometry Staining Buffer.

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer, exciting with the appropriate laser and detecting the emission of the antibody's fluorophore.

    • Gate on the live cell population based on forward and side scatter.

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the positive population.

Protocol 4: Western Blot Analysis to Assess Functional Effects

This protocol is used to determine if the intracellularly delivered antibody has a functional effect on a target signaling pathway, for example, by assessing the phosphorylation status of a target protein.

Materials:

  • Cells treated with this compound-Antibody complex

  • Untreated control cells

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein (total and phosphorylated forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • After the desired incubation time with the this compound-Antibody complex, wash the cells with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold Lysis Buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and image the blot.

    • Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Akt) to confirm equal loading.

  • Data Analysis: Quantify the band intensities and determine the change in the phosphorylation status of the target protein in response to the delivered antibody.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_delivery Delivery cluster_validation Validation prep_tat Express & Purify This compound Fusion Protein prep_complex Form this compound-Antibody Complex prep_tat->prep_complex prep_ab Obtain Antibody of Interest prep_ab->prep_complex delivery Incubate Complex with Target Cells prep_complex->delivery confocal Confocal Microscopy (Localization) delivery->confocal flow Flow Cytometry (Efficiency) delivery->flow western Western Blot (Functional Effect) delivery->western

Caption: Experimental workflow for this compound mediated intracellular antibody delivery.

signaling_pathway cluster_pi3k PI3K/Akt Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival mTORC2 mTORC2 mTORC2->Akt activates DeliveredAb_Akt Delivered Anti-Akt Ab DeliveredAb_Akt->Akt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a this compound delivered antibody.

tat_mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular TatAb This compound-Antibody Complex HSPG HSPGs TatAb->HSPG binds to Endosome Endosome HSPG->Endosome triggers macropinocytosis Membrane Cytoplasm Cytoplasm Endosome->Cytoplasm endosomal escape ReleasedAb Released Antibody

Caption: Mechanism of this compound mediated intracellular antibody delivery.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Tat-BP Transduction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Tat-Basic Peptide (Tat-BP) mediated protein transduction.

Troubleshooting Guides

This section addresses common issues encountered during this compound transduction experiments in a question-and-answer format.

Q1: Why am I observing low or no transduction of my Tat-fusion protein?

A1: Several factors can contribute to poor transduction efficiency. Consider the following troubleshooting steps:

  • Protein Integrity and Purity:

    • Verification: Confirm the integrity of your purified Tat-fusion protein via SDS-PAGE and its identity by Western blot. Ensure the protein has not degraded.

    • Purification Method: The purification protocol for Tat-fusion proteins is critical. A detailed protocol for purification under denaturing and soluble conditions is provided in the Experimental Protocols section.[1] Improperly folded or aggregated protein will have reduced transduction capacity.

    • Concentration: Ensure the final protein concentration is accurate. Use a reliable method like a BCA assay to determine the concentration.[2]

  • Experimental Conditions:

    • Concentration of Tat-Fusion Protein: Transduction is a concentration-dependent process.[3] If efficiency is low, try increasing the concentration of the Tat-fusion protein. See the table below for examples of concentrations used in various studies.

    • Incubation Time: While transduction can be rapid, optimal incubation time can vary depending on the cell type and cargo. An initial time-course experiment (e.g., 30 minutes, 1 hour, 4 hours) is recommended.

    • Temperature: Transduction efficiency can be temperature-dependent. Most protocols recommend incubation at 37°C. Low temperatures (e.g., 4°C) can inhibit endocytosis, a major uptake pathway.[4]

  • Cell-Specific Factors:

    • Cell Line: Transduction efficiency varies significantly between different cell lines.[5][6] Some cell types may be inherently more resistant to transduction. It is advisable to test your Tat-fusion protein on a cell line known to be efficiently transduced (e.g., HeLa, Jurkat) as a positive control.

    • Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Stressed or confluent cells may exhibit reduced endocytic activity.

Q2: My Tat-fusion protein appears to be stuck in vesicles and not reaching the cytosol or nucleus. How can I improve endosomal escape?

A2: Entrapment in endosomes is a significant barrier to the efficacy of Tat-mediated delivery.[7][8] Here are strategies to enhance endosomal escape:

  • Endosomolytic Agents: The use of agents that disrupt endosomal membranes can significantly increase the release of Tat-fusion proteins into the cytoplasm.[7]

    • Chloroquine: A lysosomotropic agent that buffers the endosomal pH, leading to osmotic swelling and rupture. A 23-fold increase in the nuclear delivery of functional Tat-Cre recombinase has been observed with the use of lysosomotropic agents.[7]

    • Sucrose: High concentrations of sucrose can also induce endosomal swelling and release of contents.

  • Co-treatment with Fusogenic Peptides: Incorporating fusogenic peptides, such as the HA2 peptide from the influenza virus hemagglutinin, can promote endosomal membrane fusion and release of the cargo.

  • Chemical Modifications: The addition of hydrophobic moieties to the Tat peptide or cargo can enhance interaction with the endosomal membrane and facilitate escape.

Q3: How does the cargo protein itself affect transduction efficiency?

A3: The properties of the cargo protein are crucial determinants of overall transduction success.

  • Size and Shape: While Tat can deliver large proteins (up to 120 kDa), transduction efficiency may decrease with increasing cargo size. The overall shape and folding of the cargo can also impact the efficiency.

  • Charge: The highly cationic nature of the Tat peptide is essential for its interaction with the negatively charged cell membrane. A highly acidic (negatively charged) cargo protein may interfere with this interaction and reduce transduction.

  • Fusion Site: The location of the Tat peptide (N-terminus, C-terminus, or internal) can influence the folding and function of both the Tat peptide and the cargo protein. Studies have shown that terminal fusions are generally more efficient than internal fusions.[9][10]

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism of this compound transduction?

A: The mechanism is still debated but involves two main pathways: direct translocation across the plasma membrane and endocytosis.[11][12] Macropinocytosis, a form of fluid-phase endocytosis, is considered a major route of entry for Tat-fusion proteins.[5] The prevalence of each pathway can depend on the cargo, concentration, and cell type.

Q: Is the Tat peptide itself cytotoxic?

A: At high concentrations, some studies have reported cytotoxicity associated with certain protein transduction domains.[5] It is essential to determine the optimal, non-toxic concentration for your specific Tat-fusion protein and cell line through a dose-response experiment assessing cell viability (e.g., MTT assay).

Q: How can I quantitatively measure the transduction efficiency of my Tat-fusion protein?

A: Several methods can be used to quantify transduction efficiency:

  • Flow Cytometry: If your cargo protein is fluorescent (e.g., fused to GFP) or labeled with a fluorescent dye, flow cytometry can provide a rapid and quantitative measure of the percentage of transduced cells and the mean fluorescence intensity.[13]

  • Fluorescence Microscopy: Confocal or epifluorescence microscopy allows for the visualization of intracellular localization and can be used for semi-quantitative analysis of uptake.[4][14][15]

  • Western Blot: Lysing transduced cells and performing a Western blot for the cargo protein can provide a quantitative measure of the total amount of internalized protein.

  • Functional Assays: If the cargo protein is an enzyme or has a measurable biological activity, a functional assay can provide a direct measure of the amount of active protein delivered to the appropriate cellular compartment.[7]

Q: What are the best practices for designing a Tat-fusion protein construct?

A:

  • Peptide Sequence: Use the minimal Tat sequence (YGRKKRRQRRR) to minimize potential immunogenicity.

  • Linker: A flexible linker (e.g., a short chain of glycine and serine residues) between the Tat peptide and the cargo protein can help ensure proper folding of both domains.

  • Purification Tag: Include a purification tag (e.g., 6x-His tag) to facilitate purification of the fusion protein.[16]

  • Codon Optimization: If expressing in a heterologous system like E. coli, optimize the codon usage of your construct for that expression host.

Data Presentation

Table 1: Comparison of Transduction Efficiencies for Different Protein Transduction Domains (PTDs)

PTDRelative Transduction Efficiency (Fluorescein Conjugate in HeLa cells)
Rev++++
Antp+++
Tat++
VP22+
(Data summarized from a comparative study. The number of '+' symbols indicates the relative efficiency.)[5]

Table 2: Effect of Endosomolytic Agents on Tat-Cre Recombinase Nuclear Delivery

TreatmentFold-Increase in Nuclear Delivery
Tat-Cre alone1x
Tat-Cre + ChloroquineUp to 23x
Tat-Cre + SucroseSignificant increase
(Data indicates the enhancement of functional delivery by disrupting endosomes.)[7]

Table 3: Influence of Tat Peptide Position on Transduction Efficiency of a GST-GFP Fusion Protein

Fusion Protein ConstructRelative Transduction Efficiency in HeLa Cells
GST-GFP-Tat (C-terminal fusion)Higher
GST-Tat-GFP (Internal fusion)Lower
(Data from a study comparing the cellular internalization of differently configured Tat-fusion proteins.)[9][10]

Experimental Protocols

Protocol 1: Purification of His-tagged Tat-Fusion Proteins

This protocol is adapted for the purification of Tat-fusion proteins expressed in E. coli.

  • Cell Lysis:

    • Resuspend the bacterial cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.

    • Lyse the cells by sonication or using a French press on ice.

    • Centrifuge the lysate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with lysis buffer.

    • Load the cleared lysate onto the column.

    • Wash the column with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the His-tagged Tat-fusion protein with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange and Concentration:

    • Perform buffer exchange into a physiologically compatible buffer (e.g., PBS) using dialysis or a desalting column.

    • Concentrate the purified protein using a centrifugal filter unit with an appropriate molecular weight cutoff.

  • Quantification and Quality Control:

    • Determine the final protein concentration using a BCA or Bradford assay.

    • Assess purity by SDS-PAGE and Coomassie blue staining. Confirm protein identity by Western blot using an antibody against the cargo protein or the His-tag.

Protocol 2: Quantification of Tat-Fusion Protein Transduction by Flow Cytometry

This protocol is for quantifying the uptake of a fluorescently labeled or fluorescent fusion protein.

  • Cell Preparation:

    • Plate cells in a multi-well plate and grow to 70-80% confluency.

  • Transduction:

    • Replace the culture medium with fresh medium containing the desired concentration of the Tat-fusion protein.

    • Incubate for the desired time (e.g., 1 hour) at 37°C.

    • Include a negative control of untreated cells.

  • Cell Harvesting and Washing:

    • Wash the cells twice with ice-cold PBS to remove non-internalized protein.

    • Trypsinize the cells and transfer them to FACS tubes.

    • Wash the cells again with PBS containing 2% FBS.

  • Flow Cytometry Analysis:

    • Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

    • Analyze the cells on a flow cytometer, gating on the live cell population.

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.[17][18][19][20][21]

Mandatory Visualizations

transduction_pathways cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_membrane Plasma Membrane cluster_endocytosis Endocytic Pathway This compound Tat-Fusion Protein Membrane This compound->Membrane 1. Binding EarlyEndosome Early Endosome Membrane->EarlyEndosome 2a. Endocytosis (e.g., Macropinocytosis) Cytosol Cytosol (Active Cargo) Membrane->Cytosol 2b. Direct Translocation LateEndosome Late Endosome EarlyEndosome->LateEndosome 3. Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome LateEndosome->Cytosol 4. Endosomal Escape

Caption: Major uptake pathways for Tat-fusion proteins.

troubleshooting_workflow start Low/No Transduction protein_check Check Protein Quality (SDS-PAGE, Western) start->protein_check concentration_check Optimize Concentration & Incubation Time start->concentration_check cell_line_check Verify Cell Line/ Use Positive Control start->cell_line_check endosomal_escape Problem: Vesicular Trapping start->endosomal_escape success Improved Transduction protein_check->success Protein OK concentration_check->success Optimization Works cell_line_check->success Control Works add_enhancers Add Endosomolytic Agents (e.g., Chloroquine) endosomal_escape->add_enhancers add_enhancers->success

Caption: Troubleshooting workflow for low transduction efficiency.

References

Technical Support Center: Optimizing Tat-BP Concentration to Minimize Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Tat-Beclin 1 Peptide (Tat-BP). The aim is to help optimize its concentration to induce autophagy effectively while minimizing cytotoxic side effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable peptide designed to induce autophagy. It consists of the HIV-1 Tat protein transduction domain, which allows it to enter cells, fused to a sequence from the Beclin 1 protein.[1][2][3] Its primary function is to activate the autophagy pathway. It is thought to do this by binding to GAPR-1 (Golgi-associated plant pathogenesis-related protein 1), a negative regulator of autophagy, which in turn promotes the release of Beclin 1 from the Golgi apparatus to initiate the formation of autophagosomes.[1][3]

Q2: At what concentrations does this compound typically induce autophagy without significant cytotoxicity?

A2: The optimal non-toxic concentration of this compound for autophagy induction is cell-type dependent. However, studies have shown effective autophagy induction in various cell lines at concentrations ranging from 0.5 µM to 10 µM with incubation times of a few hours.[1][4] For example, in primary human monocyte-derived macrophages, non-toxic concentrations of 0.5 µM to 5 µM effectively inhibited HIV-1 replication via autophagy induction.[1][4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: What are the known mechanisms of this compound-induced cytotoxicity at high concentrations?

A3: At higher concentrations, this compound can induce a form of autophagy-dependent cell death known as "autosis".[5] This form of cell death is distinct from apoptosis and is not preventable by pan-caspase inhibitors.[5] Additionally, the Tat peptide component itself has been shown to induce apoptosis through mechanisms involving:

  • Mitochondrial Membrane Permeabilization: Direct interaction with mitochondria, leading to the dissipation of the mitochondrial membrane potential and release of cytochrome c.

  • Caspase Activation: Activation of executioner caspases like caspase-3.

  • Calcium Overload: Disruption of intracellular calcium homeostasis.

Therefore, the cytotoxicity of this compound is likely a combination of inducing autosis and Tat-mediated apoptosis, depending on the concentration and cell type.

Q4: Can the cytotoxicity of this compound be mitigated?

A4: Yes. The primary way to mitigate cytotoxicity is to carefully optimize the concentration and incubation time. Using the lowest effective concentration for the shortest duration required to induce the desired level of autophagy is key. Additionally, for in vivo studies, different formulations of the peptide, such as retro-inverso D-amino acid versions, have been developed to be more resistant to proteolytic degradation, which may alter their toxicity profile.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Cell Death Observed at Expected Autophagy-Inducing Concentrations 1. Cell Line Sensitivity: The cell line you are using may be particularly sensitive to this compound. 2. Peptide Concentration Too High: The calculated "optimal" concentration from the literature may be too high for your specific experimental setup. 3. Prolonged Incubation Time: Extended exposure to the peptide can lead to increased cytotoxicity. 4. Peptide Quality/Purity: Impurities in the peptide preparation could be contributing to toxicity.1. Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the precise cytotoxic threshold for your cell line. Use a viability assay such as MTT, SRB, or LDH release. 2. Perform a Time-Course Experiment: At a fixed, non-toxic concentration, assess cell viability at multiple time points (e.g., 2, 4, 8, 12, 24 hours) to find the optimal incubation time. 3. Verify Peptide Quality: If possible, confirm the purity of your this compound stock. Consider purchasing from a different vendor if issues persist.
Inconsistent Autophagy Induction and/or Cytotoxicity 1. Peptide Instability: this compound may be degrading in your culture medium. 2. Inconsistent Cell Health/Density: Variations in cell confluency or health at the time of treatment can affect the outcome. 3. Improper Peptide Handling: Repeated freeze-thaw cycles of the peptide stock can reduce its activity.1. Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in pre-warmed, acidified (e.g., with 0.15% HCl) Opti-MEM or serum-free media immediately before use.[6] 2. Standardize Seeding Density: Ensure a consistent number of cells are seeded for each experiment and that they are in the logarithmic growth phase at the time of treatment. 3. Aliquot Peptide Stock: Upon receipt, reconstitute the lyophilized peptide and create single-use aliquots to store at -80°C to avoid repeated freeze-thaw cycles.[7]
No Autophagy Induction Observed, Even at Higher Concentrations 1. Inefficient Cellular Uptake: The Tat peptide may not be efficiently transducing into your specific cell type. 2. Incorrect Assay Timing: Autophagy is a dynamic process, and you may be missing the peak induction window. 3. Problem with Autophagy Detection Method: Your method for detecting autophagy (e.g., Western blot for LC3-II, p62) may not be optimized.1. Confirm Uptake: Use a fluorescently labeled version of the Tat peptide to confirm cellular entry via fluorescence microscopy or flow cytometry. 2. Perform a Time-Course for Autophagy: At a given concentration, measure autophagy markers at various time points (e.g., 1, 2, 4, 6, 8 hours) to identify the peak response time.[8] 3. Optimize Detection: Include positive controls for autophagy induction (e.g., starvation, rapamycin) and ensure your antibodies and detection methods are working correctly. For LC3-II Western blots, using a lysosomal inhibitor like Bafilomycin A1 is crucial to assess autophagic flux.[8]

Quantitative Data Summary

The following table summarizes dose-dependent effects of Tat-Beclin 1 on cell viability and autophagy markers from published studies. It is important to note that direct IC50 values for Tat-Beclin 1 are not widely published, and cytotoxicity is highly dependent on the cell line and experimental conditions.

Cell LineThis compound Concentration (µM)Incubation TimeObserved EffectAssay Used
MCPyV+ MCC cell lines102 hoursSignificant increase in cell deathTrypan Blue, Propidium Iodide, CellTiter-Glo
MCPyV+ MCC cell linesDose-dependentNot specifiedDose-dependent increase in cell deathNot specified
Primary human MDMs0.5 - 524 hoursNon-toxic, inhibited HIV-1 replicationWST-1
Uninfected BMDMs102 hoursNon-toxicTrypan Blue, CellTiter-Glo
HeLa, MEFs10, 30, 5024 hoursDose-dependent increase in LC3-II and decrease in p62 (autophagy induction)Western Blot
Pancreatic Ductal Adenocarcinoma (PDAC) cell lines15 - 305 daysAnti-proliferative effect with micromolar potency (IC50 values)Proliferation Assay

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an LDH Cytotoxicity Assay

This protocol is adapted from commercially available LDH assay kits and is suitable for adherent or suspension cells in a 96-well format.[9][10][11]

Materials:

  • Target cells

  • Complete culture medium

  • Serum-free culture medium (or Opti-MEM)

  • This compound peptide

  • LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution, and lysis buffer)

  • 96-well clear-bottom tissue culture plates

  • Microplate reader capable of measuring absorbance at ~490 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay (typically 24 hours post-seeding). Include wells for all controls in triplicate.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in serum-free medium. A suggested range is 0.1, 0.5, 1, 5, 10, 20, 50, and 100 µM.

  • Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the appropriate this compound dilution or control medium to each well.

    • Controls:

      • Untreated Control (Spontaneous LDH Release): Add 100 µL of serum-free medium only.

      • Maximum LDH Release Control: Add 100 µL of serum-free medium. 1-2 hours before the end of the incubation, add 10 µL of the 10X Lysis Buffer provided in the kit.

      • Medium Background Control: Wells with 100 µL of serum-free medium only (no cells).

  • Incubation: Incubate the plate for the desired treatment time (e.g., 4, 8, or 24 hours) at 37°C in a CO2 incubator.

  • LDH Assay:

    • Following incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the LDH reaction mixture to each well of the new plate.

    • Incubate at room temperature for 10-30 minutes, protected from light.

    • Add 50 µL of stop solution to each well.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the medium background control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100

Protocol 2: Assessing Mitochondrial Membrane Potential (MMP) after this compound Treatment

This protocol uses the JC-1 dye, a ratiometric dye that exhibits potential-dependent accumulation in mitochondria.[12][13]

Materials:

  • Target cells

  • Complete culture medium

  • This compound peptide

  • JC-1 dye

  • FCCP (a mitochondrial uncoupling agent, as a positive control for depolarization)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells on a suitable culture vessel (e.g., glass-bottom dish for microscopy or 6-well plate for flow cytometry). Treat the cells with the desired concentrations of this compound for the chosen duration. Include an untreated control and a positive control (e.g., 10 µM FCCP for 15-30 minutes).

  • JC-1 Staining:

    • Prepare a JC-1 staining solution (typically 1-5 µg/mL) in pre-warmed culture medium.

    • Remove the treatment medium from the cells and wash once with warm PBS.

    • Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.

  • Washing: Remove the staining solution and wash the cells twice with warm PBS or culture medium.

  • Analysis:

    • Fluorescence Microscopy: Immediately visualize the cells. Healthy cells with high MMP will show red fluorescent J-aggregates within the mitochondria. Apoptotic or stressed cells with low MMP will exhibit green fluorescent JC-1 monomers in the cytoplasm.

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately. The ratio of red to green fluorescence will indicate the mitochondrial membrane potential. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Visualizations

Cytotoxicity_Workflow cluster_exp Experimental Design cluster_treat Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis A Determine Cell Line and Seeding Density B Prepare this compound Serial Dilutions A->B C Define Incubation Time Points B->C D Treat Cells with this compound and Controls C->D E Perform LDH or MTT/SRB Assay D->E F Measure Mitochondrial Membrane Potential (e.g., JC-1) D->F G Assess Apoptosis Markers (e.g., Caspase-3 Activity) D->G H Calculate % Cytotoxicity / IC50 E->H F->H G->H I Correlate with Autophagy Induction Data H->I J Optimize this compound Concentration I->J

Fig 1. Experimental workflow for optimizing this compound concentration.

Tat_BP_Cytotoxicity_Pathway cluster_tat_bp High Concentration this compound cluster_autosis Autosis Pathway cluster_apoptosis Apoptosis Pathway (Tat-mediated) TatBP This compound Autophagy Excessive Autophagy TatBP->Autophagy Mito Mitochondrial Permeabilization TatBP->Mito Direct effect of Tat domain Autosis Autosis (Cell Death) Autophagy->Autosis Autophagy-dependent CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Fig 2. Proposed signaling pathways for this compound induced cytotoxicity.

References

Technical Support Center: Preventing Aggregation of Tat-BP Fusion Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Tat-Basic Protein (Tat-BP) fusion proteins during expression and purification.

Frequently Asked Questions (FAQs)

Q1: My this compound fusion protein is expressed, but it's completely insoluble and forms inclusion bodies. What is the first thing I should try?

A1: The first and often most effective strategy is to lower the expression temperature. High expression temperatures (e.g., 37°C) can lead to rapid protein synthesis, overwhelming the cellular folding machinery and causing aggregation.[1][2] Try reducing the temperature to a range of 15-25°C and expressing the protein for a longer period (e.g., 16-24 hours). This slower expression rate can promote proper folding and increase the proportion of soluble protein.

Q2: I've lowered the expression temperature, but I'm still getting significant aggregation. What's the next step?

A2: The next step is to optimize the inducer (IPTG) concentration. A high concentration of IPTG can lead to very high, unregulated expression, which contributes to aggregation. Try reducing the IPTG concentration to 0.1-0.5 mM.[1][3] In some cases, even lower concentrations may be beneficial. It is advisable to perform a small-scale pilot experiment to test a range of IPTG concentrations at your optimized temperature.

Q3: Can the choice of fusion partner or tag influence the solubility of my this compound protein?

A3: Absolutely. While the Tat peptide itself has been shown in some cases to enhance the solubility of its fusion partner, this is not always sufficient.[4] Adding another solubility-enhancing tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), can significantly improve the solubility of the fusion protein.[5][6] These larger tags are thought to act as "chaperones" to assist in the proper folding of the passenger protein.

Q4: Are there any specific buffer components that can help prevent aggregation during purification?

A4: Yes, optimizing your purification buffers is crucial. Here are some components to consider:

  • Salt Concentration: A moderate salt concentration (e.g., 150-500 mM NaCl) can help to mitigate non-specific ionic interactions that can lead to aggregation.[7]

  • Reducing Agents: If your protein of interest contains cysteine residues, the highly basic nature of the Tat peptide can promote the formation of intermolecular disulfide bonds, leading to aggregation. Including a reducing agent like DTT or β-mercaptoethanol (typically at 1-5 mM) in your buffers can prevent this.[7]

  • Additives: Certain additives can stabilize proteins and prevent aggregation. These include:

    • Glycerol (5-20%): Acts as a cryoprotectant and osmolyte, stabilizing protein structure.

    • Arginine (50-100 mM): Can suppress protein aggregation.

    • Non-detergent sulfobetaines (NDSBs): Can help to solubilize proteins.

Q5: My this compound fusion protein is still aggregating despite optimizing expression and purification conditions. Is it possible to recover the protein from inclusion bodies?

A5: Yes, it is often possible to recover functional protein from inclusion bodies through a process of denaturation and refolding. This typically involves solubilizing the inclusion bodies with a strong denaturant like 8M urea or 6M guanidine hydrochloride, followed by a refolding step where the denaturant is gradually removed, allowing the protein to refold into its native conformation.[8][9][10][11][12]

Troubleshooting Guides

Guide 1: Optimizing Expression Conditions for Soluble this compound Fusion Protein

This guide provides a systematic approach to optimizing the expression of your this compound fusion protein to maximize the soluble fraction.

Table 1: Key Parameters for Expression Optimization

ParameterStandard ConditionOptimization RangeRationale
Temperature 37°C15-30°CSlower expression at lower temperatures allows for proper protein folding.[1][2]
IPTG Concentration 1 mM0.05-0.5 mMLower inducer concentrations reduce the rate of protein synthesis, preventing overwhelming of the cellular folding machinery.[3][13][14]
Induction Time 3-4 hours16-24 hours (at lower temps)Longer induction times at lower temperatures can increase the overall yield of soluble protein.
E. coli Strain BL21(DE3)Rosetta(DE3), SHuffle T7Strains like Rosetta provide tRNAs for rare codons, while SHuffle strains can promote proper disulfide bond formation in the cytoplasm.[1]
Solubility Tag None (besides Tat)MBP, GST, SUMOThese tags can act as chaperones, aiding in the folding and solubility of the fusion protein.[5][6]

Experimental Protocol: Small-Scale Expression Trial

  • Inoculation: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of your expression strain harboring the this compound fusion construct. Grow overnight at 37°C with shaking.

  • Secondary Culture: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Divide the culture into smaller aliquots (e.g., 5 x 10 mL). Induce each aliquot with a different concentration of IPTG (e.g., 0.1, 0.25, 0.5, 1.0 mM) and incubate at different temperatures (e.g., 18°C, 25°C, 30°C, 37°C). Include an uninduced control.

  • Harvesting: After the desired induction time (e.g., 4 hours for 37°C, 16 hours for 18°C), harvest 1 mL of cells from each condition by centrifugation.

  • Lysis and Fractionation: Resuspend the cell pellet in 100 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM EDTA, and protease inhibitors). Lyse the cells by sonication.

  • Analysis: Centrifuge the lysate at maximum speed for 10 minutes. Carefully separate the supernatant (soluble fraction) from the pellet (insoluble fraction). Analyze both fractions by SDS-PAGE to determine the amount of soluble this compound fusion protein under each condition.

Workflow for Optimizing Soluble Expression

Expression_Optimization_Workflow start Start: Insoluble this compound Expression lower_temp Lower Expression Temperature (15-25°C) start->lower_temp optimize_iptg Optimize IPTG Concentration (0.05-0.5 mM) lower_temp->optimize_iptg change_strain Test Different E. coli Strains (e.g., Rosetta, SHuffle) optimize_iptg->change_strain add_tag Add a Solubility-Enhancing Tag (e.g., MBP, GST) change_strain->add_tag soluble_protein Soluble this compound Protein add_tag->soluble_protein Success inclusion_bodies Proceed to Inclusion Body Refolding Protocol add_tag->inclusion_bodies Failure

Caption: A step-by-step workflow for troubleshooting and optimizing the soluble expression of this compound fusion proteins.

Guide 2: Refolding of this compound Fusion Protein from Inclusion Bodies

If optimizing expression conditions fails to yield sufficient soluble protein, this guide provides a protocol for recovering the protein from inclusion bodies.

Experimental Protocol: Inclusion Body Solubilization and Refolding

  • Inclusion Body Isolation:

    • Harvest the cell pellet from your expression culture.

    • Resuspend the cells in lysis buffer and lyse by sonication or high-pressure homogenization.

    • Centrifuge the lysate at a high speed (e.g., 15,000 x g) for 20 minutes to pellet the inclusion bodies.

    • Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins and cell debris.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant.

    • Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 8 M Urea (or 6 M Guanidine-HCl), 5 mM DTT.

    • Incubate at room temperature with gentle agitation for 1-2 hours until the pellet is completely dissolved.

    • Clarify the solubilized protein solution by centrifugation to remove any remaining insoluble material.

  • Refolding: The goal is to gradually remove the denaturant to allow the protein to refold.

    • Rapid Dilution: Quickly dilute the solubilized protein solution 10-100 fold into a large volume of ice-cold refolding buffer.

      • Refolding Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.5 M Arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione.

    • Stepwise Dialysis: Dialyze the solubilized protein solution against refolding buffer with decreasing concentrations of the denaturant (e.g., 4M, 2M, 1M, 0M Urea).[12]

    • Incubate the refolding solution at 4°C for 12-48 hours with gentle stirring.

  • Purification and Analysis:

    • After refolding, concentrate the protein solution using an appropriate method (e.g., ultrafiltration).

    • Purify the refolded protein using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

    • Analyze the purified protein for solubility, purity (SDS-PAGE), and biological activity.

Inclusion Body Refolding Workflow

Inclusion_Body_Refolding start Start: Isolated Inclusion Bodies solubilize Solubilize in Denaturant (8M Urea or 6M GdnHCl) start->solubilize refold Refold by Removing Denaturant (Dilution or Dialysis) solubilize->refold purify Purify Refolded Protein (Chromatography) refold->purify analyze Analyze for Activity and Purity purify->analyze active_protein Biologically Active this compound Protein analyze->active_protein

Caption: A generalized workflow for the solubilization and refolding of this compound fusion proteins from inclusion bodies.

Summary of Solubility Enhancing Tags

For instances where the Tat peptide alone is insufficient to maintain the solubility of the fusion protein, co-expression with another solubility tag can be a powerful strategy.

Table 2: Common Solubility-Enhancing Fusion Tags

Fusion TagSize (kDa)Mechanism of ActionPurification Method
MBP (Maltose Binding Protein)~42Acts as a molecular chaperone, assisting in proper folding.[5][6]Amylose Resin Chromatography
GST (Glutathione S-Transferase)~26Increases solubility and can be used for affinity purification.[5][6]Glutathione-Agarose Chromatography
SUMO (Small Ubiquitin-like Modifier)~11Enhances solubility and can be cleaved with high specificity by SUMO protease.His-tag or other affinity tag
Trx (Thioredoxin)~12Can promote the formation of correct disulfide bonds in the cytoplasm.Thiol-disulfide exchange chromatography

By systematically applying these troubleshooting strategies and understanding the underlying principles of protein folding and aggregation, researchers can significantly increase their success in obtaining soluble and active this compound fusion proteins for their downstream applications.

References

Navigating the Stability of Tat-BP: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing Tat-conjugated biologics, ensuring the stability and integrity of the Tat-Biotinylated Peptide (Tat-BP) is paramount for experimental success. This guide provides detailed best practices for storage and handling, addresses common stability issues, and offers troubleshooting solutions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized this compound powder?

For optimal long-term stability, lyophilized this compound should be stored at -20°C or, preferably, at -80°C.[1] It is crucial to keep the vial tightly sealed and protected from moisture and light. Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can significantly reduce long-term stability.[1]

Q2: What is the recommended procedure for reconstituting lyophilized this compound?

To reconstitute, use a sterile, high-purity solvent appropriate for your experimental needs. For many peptides, sterile distilled water or a dilute (0.1%) acetic acid solution is a good starting point. If the peptide is hydrophobic, a small amount of an organic solvent like DMSO or acetonitrile may be necessary to aid dissolution before diluting with your aqueous buffer.[2] Always refer to the manufacturer's specific instructions if available.

Q3: Once in solution, how should I store my this compound stock?

Peptide solutions are significantly less stable than their lyophilized form. For short-term storage (up to one week), aliquots of the stock solution can be kept at 4°C. For longer-term storage, it is highly recommended to freeze the aliquots at -20°C or -80°C.[1] The optimal pH for storage in solution is typically between 5 and 6, using sterile buffers.

Q4: Can I repeatedly freeze and thaw my this compound solution?

No, repeated freeze-thaw cycles should be strictly avoided as they can lead to peptide degradation.[1] It is best practice to prepare single-use aliquots from your stock solution to minimize the number of times the main stock is thawed.

Troubleshooting Common Issues

Q1: My this compound solution appears cloudy or has formed precipitates. What should I do?

Cloudiness or precipitation can indicate several issues, including poor solubility, aggregation, or microbial contamination. First, ensure you are using the recommended solvent and that the pH of your solution is appropriate. If solubility is the issue, gentle warming or sonication may help. For peptides with high hydrophobicity, a small amount of DMSO may be required, but note that DMSO-containing solutions should ideally be used immediately and not stored.[1] If contamination is suspected, the solution should be discarded and a fresh stock prepared using sterile techniques.

Q2: I am seeing a decrease in the biological activity of my this compound over time. What could be the cause?

A loss of activity often points to peptide degradation. Peptides containing amino acids such as Cysteine (C), Methionine (M), Tryptophan (W), Asparagine (N), and Glutamine (Q) are particularly susceptible to oxidation and deamidation, especially in solution. To mitigate this, consider the following:

  • Oxidation: For peptides with C, M, or W, degas your buffer before reconstitution to remove oxygen.[1] You can also purge the vial with an inert gas like nitrogen or argon.

  • pH: Avoid storing peptide solutions at a pH greater than 8, as it can accelerate degradation. If a basic pH is necessary for your experiment, prepare the solution fresh and use it immediately.

  • Storage: Ensure you are following the recommended storage conditions and avoiding freeze-thaw cycles.

Quantitative Storage Recommendations

Storage TypeTemperatureDurationKey Considerations
Lyophilized Powder -80°CLong-term (Years)Optimal for maximum stability. Keep desiccated and protected from light.
-20°CLong-term (Months to Years)Suitable for long-term storage. Keep desiccated and protected from light.[1]
4°CShort-term (Weeks)Not recommended for long-term storage.
In Solution -80°CLong-term (Months)Aliquot to avoid freeze-thaw cycles. Use sterile buffer (pH 5-6).
-20°CShort-term to Medium-term (Weeks to Months)Aliquot to avoid freeze-thaw cycles. Use sterile buffer (pH 5-6).[1]
4°CShort-term (Up to 1 week)Prone to degradation and microbial growth.

Experimental Protocol: Assessing this compound Stability

A common method to assess the stability of a peptide solution is through High-Performance Liquid Chromatography (HPLC). This technique can separate the intact peptide from its degradation products, allowing for quantification of its purity over time.

Tat_BP_Stability_Workflow cluster_prep Sample Preparation cluster_storage Incubation at Different Conditions cluster_analysis Analysis Reconstitute Reconstitute Lyophilized This compound Aliquoting Create Multiple Aliquots in Recommended Buffer Reconstitute->Aliquoting Temp_4C Store at 4°C Aliquoting->Temp_4C Condition 1 Temp_RT Store at Room Temp Aliquoting->Temp_RT Condition 2 Temp_37C Store at 37°C Aliquoting->Temp_37C Condition 3 Timepoints Collect Aliquots at Defined Timepoints (e.g., 0, 24, 48, 72h) Temp_4C->Timepoints Temp_RT->Timepoints Temp_37C->Timepoints HPLC Analyze by HPLC Timepoints->HPLC Data Quantify Peak Area of Intact this compound HPLC->Data

Caption: Workflow for assessing this compound stability over time using HPLC.

References

Technical Support Center: Enhancing the Solubility of Tat-BP Constructs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Tat-BP (trans-activator of transcription-binding protein) constructs. The following resources are designed to help improve the solubility and yield of your recombinant this compound fusion proteins.

Troubleshooting Guide: Common Solubility Problems

Q1: My this compound construct is expressed, but it's mostly found in the insoluble fraction (inclusion bodies). What should I do first?

A1: The formation of inclusion bodies is a common challenge when overexpressing recombinant proteins in hosts like E. coli. The primary reason is that the rate of protein synthesis exceeds the cell's capacity for proper folding, leading to aggregation.[1] Here are the initial steps to troubleshoot this issue:

  • Optimize Expression Conditions: This is often the simplest and most effective first approach. High-level expression, driven by strong promoters and high inducer concentrations, can lead to protein aggregation.[2] Reducing the rates of transcription and translation can facilitate proper folding.[2]

  • Lower the Expression Temperature: Reducing the temperature after induction (e.g., from 37°C to 15-25°C) can significantly improve the solubility of many recombinant proteins.[2][3] Lower temperatures slow down protein synthesis, giving the polypeptide chain more time to fold correctly.[4]

  • Reduce Inducer Concentration: High concentrations of inducers like IPTG can lead to rapid, high-level expression and subsequent aggregation.[5] Try lowering the IPTG concentration (e.g., from 1 mM down to 0.005 mM) to slow down the expression rate.[5][6]

The following diagram illustrates a general workflow for troubleshooting insoluble protein expression.

Troubleshooting Insoluble this compound Constructs cluster_initial_steps Initial Troubleshooting cluster_advanced_steps Advanced Strategies Insoluble Protein Insoluble Protein Optimize Expression Optimize Expression Insoluble Protein->Optimize Expression Primary Approach Refold Protein Refold Protein Insoluble Protein->Refold Protein Alternative Path Lower Temperature Lower Temperature Optimize Expression->Lower Temperature Reduce Inducer Reduce Inducer Optimize Expression->Reduce Inducer Change Host Strain Change Host Strain Optimize Expression->Change Host Strain Modify Construct Modify Construct Optimize Expression->Modify Construct If initial steps fail Add Solubility Tag Add Solubility Tag Modify Construct->Add Solubility Tag Codon Optimization Codon Optimization Modify Construct->Codon Optimization Solubilize Inclusion Bodies Solubilize Inclusion Bodies Refold Protein->Solubilize Inclusion Bodies Refolding Protocol Refolding Protocol Solubilize Inclusion Bodies->Refolding Protocol

Caption: Troubleshooting workflow for insoluble this compound.

Q2: I've optimized the expression conditions, but my this compound construct is still largely insoluble. What are the next steps?

A2: If optimizing expression conditions is insufficient, you may need to modify your protein construct or the expression system itself.

  • Utilize Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag to your this compound construct can significantly improve its solubility.[5][7] Commonly used tags include Maltose-Binding Protein (MBP), Glutathione S-Transferase (GST), and Small Ubiquitin-like Modifier (SUMO).[4][8] It's often necessary to test multiple fusion tags to find the most effective one for your protein.[2] The placement of the tag (N-terminus vs. C-terminus) can also impact solubility, with N-terminal fusions often being more successful.[2][9]

  • Codon Optimization: The presence of "rare" codons in your this compound gene sequence can hinder efficient translation in E. coli, leading to misfolding and aggregation.[2][9] Synthesizing a codon-optimized version of your gene to match the codon usage of your expression host can improve soluble expression.[3][10]

  • Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of your this compound construct.[2] Co-expressing your protein with a second plasmid encoding chaperones can prevent aggregation.[11]

  • Change Expression Strain: Some E. coli strains are better suited for expressing challenging proteins.[6] For instance, strains like Rosetta-gami B (DE3), which supply tRNAs for rare codons, can enhance the expression of soluble protein.[10]

The following diagram illustrates the concept of using a solubility tag.

Using a Solubility Tag to Improve Folding cluster_without_tag Without Solubility Tag cluster_with_tag With N-terminal Solubility Tag Ribosome Ribosome mRNA mRNA Ribosome->mRNA Leads to aggregation Ribosome->mRNA Promotes proper folding Solubility Tag Solubility Tag mRNA->Solubility Tag Promotes proper folding Misfolded this compound Misfolded this compound mRNA->Misfolded this compound Leads to aggregation This compound This compound Solubility Tag->this compound Promotes proper folding Soluble Fusion Protein Soluble Fusion Protein This compound->Soluble Fusion Protein Promotes proper folding

Caption: Impact of a solubility tag on protein folding.

Q3: My protein is completely insoluble. Is there a way to recover it from inclusion bodies?

A3: Yes, it is possible to recover and refold your this compound construct from inclusion bodies. This process involves solubilizing the aggregated protein with strong denaturants and then removing the denaturant to allow the protein to refold into its native conformation.[12][13]

General Steps for Protein Refolding:

  • Isolate and Wash Inclusion Bodies: After cell lysis, the dense inclusion bodies can be pelleted by centrifugation. Washing the pellet, sometimes with low concentrations of denaturants like urea or detergents like Triton X-100, helps to remove contaminating proteins and cellular debris.[14]

  • Solubilize Inclusion Bodies: The washed inclusion bodies are then solubilized in a buffer containing a high concentration of a denaturant, such as 6 M Guanidine-HCl or 8 M Urea.[6] A reducing agent like dithiothreitol (DTT) or 2-mercaptoethanol is often included to reduce any incorrect disulfide bonds.[15][16]

  • Refold the Protein: The denatured protein is then refolded by removing the denaturant. Common methods include:

    • Direct Dilution: Rapidly diluting the solubilized protein into a large volume of refolding buffer.[14][15]

    • Dialysis: Gradually removing the denaturant by dialyzing against a refolding buffer with decreasing concentrations of the denaturant.[14][16]

    • Chromatography: Using size-exclusion or other chromatography methods to exchange the denaturing buffer for a refolding buffer.[14][15]

The refolding buffer often contains additives to prevent aggregation, such as L-arginine or low concentrations of detergents.[3]

The following diagram outlines the protein refolding workflow.

Protein Refolding Workflow from Inclusion Bodies Inclusion Bodies Inclusion Bodies Wash Wash Inclusion Bodies->Wash Remove impurities Solubilize Solubilize Wash->Solubilize Use denaturants (Urea, Gu-HCl) Denatured Protein Denatured Protein Solubilize->Denatured Protein Refolding Refolding Denatured Protein->Refolding Dilution, Dialysis, or Chromatography Soluble Protein Soluble Protein Refolding->Soluble Protein

Caption: Workflow for refolding proteins from inclusion bodies.

Frequently Asked Questions (FAQs)

Q4: Can the composition of my lysis and purification buffers affect the solubility of my this compound construct?

A4: Absolutely. The buffer composition plays a crucial role in maintaining protein solubility. Here are some factors to consider:

  • pH: The pH of the buffer should be chosen to keep your protein away from its isoelectric point (pI), where it has a net neutral charge and is often least soluble.

  • Ionic Strength: The salt concentration can influence solubility. A well-buffered solution with an ionic strength equivalent to 300–500 mM of a monovalent salt like NaCl can help prevent aggregation.[2]

  • Additives: Various additives can be included in the buffer to enhance solubility:

    • Osmolytes: Compounds like sorbitol, glycerol, and sucrose can stabilize the native protein structure.[3][5]

    • Amino Acids: L-arginine is widely used to suppress protein aggregation.[3]

    • Detergents: Low concentrations of non-ionic detergents can help to solubilize some proteins.

    • Reducing Agents: For proteins with cysteine residues, like the Tat protein itself, including a reducing agent like DTT or TCEP is critical to prevent oxidative cross-linking and aggregation.[17]

Q5: Are there any specific properties of the Tat peptide that might contribute to solubility issues?

A5: Yes, the Tat peptide has distinct physicochemical properties that can present challenges. The basic region of the Tat peptide (residues 48-57) gives the protein a high net positive charge at neutral pH.[17] This high positive charge can lead to non-specific interactions with anionic polymers and surfaces, potentially causing aggregation.[17] The Tat protein also contains several cysteine residues that are susceptible to oxidative cross-linking, which can lead to the formation of insoluble aggregates.[17] Therefore, maintaining a reducing environment during purification is often essential.

Q6: How do I choose the best solubility tag for my this compound construct?

A6: The choice of a solubility tag is often empirical, and what works for one protein may not work for another.[2] However, here are some popular choices with their characteristics:

  • MBP (Maltose-Binding Protein): A large tag (~42 kDa) that is an excellent solubilizing agent.[8][18] It can sometimes assist in proper folding.[7]

  • GST (Glutathione S-Transferase): A medium-sized tag (~26 kDa) that is also a good solubilizing agent.[4] However, it has a tendency to dimerize, which might be undesirable for some applications.[8]

  • SUMO (Small Ubiquitin-like Modifier): A smaller tag (~12 kDa) that can enhance both expression and solubility.[8] A key advantage is that SUMO-specific proteases can cleave the tag off precisely, leaving no extra amino acids on your protein of interest.[8]

  • Thioredoxin (TrxA): A small protein (~12 kDa) known to improve the solubility of its fusion partners.[12]

It is advisable to clone your this compound gene into vectors with different solubility tags and perform small-scale expression trials to determine which one yields the most soluble protein.[19]

Quantitative Data Summary

The following tables summarize quantitative data from studies on improving recombinant protein solubility. While not specific to this compound constructs, these provide a valuable starting point for experimental design.

Table 1: Effect of Temperature and Inducer Concentration on Solubility

ProteinExpression Temperature (°C)IPTG Concentration (mM)Soluble Protein YieldReference
Recombinant bovine SRY371.2Low (mostly inclusion bodies)[3]
Recombinant bovine SRY270.3Increased soluble protein[3]
Codon-optimized SRY320.3Highest soluble protein yield[3]

Table 2: Effect of Additives on Protein Solubility

AdditiveConcentrationEffect on SolubilityReference
Sorbitol0.3 MIncreased soluble protein yield[3]
Arginine0.2 MIncreased soluble protein yield[5]
Glycylglycine100 mM - 1 MSignificantly enhanced solubility (up to 170-fold for some proteins)[12]
Glycerol2%Increased yield of active protein[5]

Experimental Protocols

Protocol 1: Small-Scale Expression Trials to Optimize Solubility

Objective: To systematically test different conditions (temperature, inducer concentration) and fusion tags to identify the optimal parameters for soluble this compound expression.

Methodology:

  • Clone the this compound gene into multiple expression vectors, each with a different N-terminal solubility tag (e.g., His-tag only, GST, MBP, SUMO).

  • Transform each plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).

  • Inoculate 10-20 mL cultures for each construct and grow at 37°C to an OD600 of 0.4-0.6.[19]

  • Induce expression under a matrix of conditions. For each construct, test:

    • Temperatures: 37°C, 30°C, 25°C, and 18°C.

    • IPTG Concentrations: 1.0 mM, 0.5 mM, 0.1 mM, and 0.05 mM.

  • Incubate cultures for different durations based on temperature (e.g., 4 hours at 37°C, 6 hours at 30°C, overnight at lower temperatures).[19]

  • Harvest cells by centrifugation.

  • Lyse a small sample of cells from each condition (e.g., by sonication).

  • Separate the soluble and insoluble fractions by centrifugation.

  • Analyze all fractions (uninduced, total induced, soluble, insoluble) by SDS-PAGE to determine the condition that yields the highest amount of soluble this compound construct.[19]

Protocol 2: On-Column Refolding of His-tagged this compound

Objective: To purify and refold an insoluble His-tagged this compound construct from inclusion bodies using immobilized metal affinity chromatography (IMAC).

Methodology:

  • Isolate and Solubilize Inclusion Bodies: Follow steps 1 and 2 from the "General Steps for Protein Refolding" section above, using a solubilization buffer containing 8 M urea (or 6 M Gu-HCl), buffer salts, and a reducing agent.

  • Clarify the solubilized protein solution by high-speed centrifugation or filtration to remove any remaining insoluble material.

  • Equilibrate a Ni-NTA column with the same solubilization buffer.

  • Load the clarified supernatant onto the equilibrated Ni-NTA column. The denatured His-tagged this compound will bind to the resin.

  • Wash the column with the solubilization buffer to remove non-specifically bound proteins.

  • Initiate Refolding: Gradually exchange the denaturing buffer with a refolding buffer (without urea/Gu-HCl) by applying a linear gradient over several column volumes. The refolding buffer should contain a suitable pH, ionic strength, and may include additives like L-arginine to aid refolding.

  • Elute the now refolded this compound from the column using an elution buffer containing imidazole.

  • Analyze fractions by SDS-PAGE and other methods to assess purity and folding status.

References

Quality control measures for synthetic Tat-BP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, handling, and experimental application of synthetic Tat-Binding Protein (Tat-BP).

Frequently Asked Questions (FAQs)

Q1: What is Synthetic this compound and what is its primary application?

A: Synthetic this compound is a chemically synthesized peptide derived from the Trans-Activator of Transcription (Tat) protein of the Human Immunodeficiency Virus (1) (HIV-1). Its key feature is a protein transduction domain (PTD) that allows it to penetrate cellular membranes.[1] This property makes it a valuable tool for delivering a wide range of cargo molecules, such as other peptides, proteins, and nucleic acids, into living cells for research and therapeutic purposes.[1]

Q2: What are the critical quality control parameters for synthetic this compound?

A: Ensuring the quality of synthetic this compound is crucial for experimental success and reproducibility. Key quality control parameters include purity, identity, and the absence of contaminants. The table below summarizes typical specifications for a high-quality synthetic this compound preparation.

Q3: How should I properly handle and store my synthetic this compound?

A: Proper handling and storage are vital to maintain the integrity and activity of synthetic this compound. Lyophilized peptide should be stored at -20°C, protected from light, and kept in a desiccator as it can be hygroscopic.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. For reconstitution, use distilled water or acetonitrile to create a stock solution.[1] Once reconstituted, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.

Quality Control Data

Table 1: Representative Quality Control Specifications for Synthetic this compound

ParameterSpecificationMethod
Appearance White to off-white lyophilized powderVisual Inspection
Purity > 95%High-Performance Liquid Chromatography (HPLC)[1]
Molecular Weight 1558.88 ± 1.0 g/mol (for H-YGRKKRRQRRR-NH2)Mass Spectrometry (MS)[1]
Sequence H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-NH2Amino Acid Analysis / Sequencing
Salt Form Trifluoroacetate (TFA) saltHPLC/MS
Endotoxin Level < 1 EU/µg proteinLimulus Amebocyte Lysate (LAL) Assay

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method for assessing the purity of synthetic this compound.

Materials:

  • Synthetic this compound sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Reconstitute the lyophilized this compound in HPLC-grade water to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • HPLC Conditions:

    • Column: C18, 5 µm particle size, 100 Å pore size, 4.6 x 250 mm.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 20 µL.

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      30 60
      35 95
      40 95
      41 5

      | 50 | 5 |

  • Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identity Verification by Mass Spectrometry (MS)

This protocol describes the use of mass spectrometry to confirm the molecular weight of the synthetic this compound.

Materials:

  • Synthetic this compound sample (from HPLC purity analysis or a separate stock)

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

  • Appropriate matrix solution for MALDI-TOF (e.g., sinapinic acid) or solvent for ESI-MS (e.g., 50% acetonitrile with 0.1% formic acid).

Procedure:

  • Sample Preparation:

    • For MALDI-TOF: Mix the this compound sample with the matrix solution on the target plate and allow it to dry.

    • For ESI-MS: Dilute the this compound sample in the appropriate solvent and infuse it into the mass spectrometer.

  • Instrument Setup: Calibrate the mass spectrometer using a standard of known molecular weights in the expected range of the this compound.

  • Data Acquisition: Acquire the mass spectrum of the this compound sample.

  • Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the this compound sequence. The observed mass should be within an acceptable range (e.g., ± 1.0 Da) of the theoretical mass.

Troubleshooting Guides

Issue 1: Low Delivery Efficiency of this compound Cargo

Potential Cause Recommended Solution
Degradation of this compound - Ensure proper storage conditions (-20°C or -80°C, protected from light).- Avoid multiple freeze-thaw cycles by preparing single-use aliquots.- Confirm peptide integrity via HPLC and MS.
Cargo Interference with this compound Function - The size, charge, or hydrophobicity of the cargo can affect this compound's interaction with the cell membrane. Consider modifying the linker between this compound and the cargo to provide more flexibility.- Test different conjugation strategies (e.g., N-terminal vs. C-terminal fusion).
Cell Line Variability - The efficiency of Tat-mediated uptake can vary between different cell types.[2] Optimize the concentration of the this compound-cargo conjugate and the incubation time for your specific cell line.
Endosomal Entrapment - this compound-cargo conjugates can become trapped in endosomes following uptake.[3] Co-treatment with endosomolytic agents may enhance cytosolic delivery, but potential toxicity should be evaluated.

Issue 2: Unexpected Cellular Toxicity

Potential Cause Recommended Solution
Endotoxin Contamination - Ensure that the synthetic this compound is certified as low-endotoxin. If endotoxin contamination is suspected, use an endotoxin removal kit or obtain a new batch of peptide.
High Concentration of this compound Conjugate - High concentrations of this compound can be toxic to some cell lines. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your experiments.
TFA Salt Effects - Residual trifluoroacetic acid (TFA) from the synthesis and purification process can be cytotoxic. If cellular toxicity is a concern, consider TFA removal services or dialysis.
Inherent Toxicity of the Cargo - The cargo molecule itself may be toxic at the concentrations used. Include a control with the unconjugated cargo to assess its intrinsic toxicity.

Issue 3: Difficulty in Confirming Intracellular Delivery

Potential Cause Recommended Solution
Insufficient Uptake - Increase the concentration of the this compound-cargo conjugate and/or the incubation time.
Signal Quenching (for fluorescent cargo) - The intracellular environment can affect the fluorescence of your cargo. Ensure that the chosen fluorophore is stable at physiological pH.- Use a different detection method, such as Western blotting for a protein cargo or a functional assay.
Rapid Degradation of Cargo - Once inside the cell, the cargo may be subject to rapid degradation. Include protease inhibitors in your experimental workflow if appropriate.
Incorrect Localization - The this compound-cargo conjugate may not be localizing to the expected subcellular compartment. Use immunofluorescence microscopy with organelle-specific markers to determine the localization of your cargo.

Signaling Pathway and Experimental Workflow Visualizations

This compound Mediated Inhibition of the NF-κB Signaling Pathway

The following diagram illustrates how a this compound-conjugated inhibitor of IKK (IκB kinase), such as the NEMO Binding Domain (NBD) peptide, can block the canonical NF-κB signaling pathway.[4][5][6][7] This pathway is crucial in inflammation and cell survival.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tat-NBD Tat-NBD Peptide IKK_complex IKK Complex (IKKα/β, NEMO) Tat-NBD->IKK_complex Inhibits IkB IκB IKK_complex->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p50/p65) NFkB_n Active NF-κB NFkB->NFkB_n Translocates IkB_NFkB IκB-NF-κB (Inactive) Ub_p_IkB Ub-p-IκB p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Proteasome->NFkB Releases Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Stimulus->IKK_complex Activates IkBNFkB IkBNFkB IkBNFkB->IkB_NFkB DNA DNA NFkB_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Apoptosis_Induction Tat-Bim Tat-Bim Peptide Bcl2 Anti-apoptotic Bcl-2 proteins Tat-Bim->Bcl2 Inhibits Bax_Bak Bax/Bak Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Forms pores in Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Recruited to Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Technical Support Center: Enhancing Endosomal Escape of Tat-BP Delivered Cargo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the endosomal escape of Tat-Binding Protein (Tat-BP) delivered cargo. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to improving the cytosolic delivery of this compound fusion payloads.

Frequently Asked Questions (FAQs)

Q1: What is the primary barrier to the cytosolic delivery of my this compound conjugated cargo?

A1: The principal obstacle is the entrapment of the this compound cargo within endocytic vesicles following cellular uptake. While this compound efficiently facilitates entry into the cell, a significant portion of the cargo can remain sequestered in endosomes and is subsequently trafficked to lysosomes for degradation, preventing it from reaching its cytosolic or nuclear target. Overcoming this endosomal entrapment is a critical step for the efficacy of many cell-penetrating peptide (CPP) based delivery systems.

Q2: What are the main strategies to enhance the endosomal escape of this compound delivered cargo?

A2: Several strategies can be employed to improve endosomal escape, broadly categorized as:

  • Co-administration of endosomolytic agents: Chemical compounds like chloroquine or sucrose can be used to disrupt endosomal maturation and integrity.

  • Inclusion of Endosomal Escape Domains (EEDs): Fusing the this compound cargo with peptides that possess pH-dependent membrane-disruptive properties. Examples include fusogenic peptides from viral proteins (e.g., HA2 from influenza) or synthetic lytic peptides.

  • Photochemical Internalization (PCI): This technique involves the co-delivery of a photosensitizer that, upon light activation, generates reactive oxygen species to rupture endosomal membranes.

  • "Proton Sponge" Effect: Incorporating protonatable moieties, such as polyhistidine tags, that buffer the endosomal pH, leading to an influx of protons and counter-ions, osmotic swelling, and eventual rupture of the endosome.

Q3: How can I determine if my this compound cargo is trapped in endosomes?

A3: The most common method is through fluorescence microscopy. By co-localizing your fluorescently labeled this compound cargo with specific endosomal markers, you can visualize its subcellular localization. For instance, co-localization with EEA1 indicates presence in early endosomes, while co-localization with LAMP1 suggests trafficking to late endosomes or lysosomes. A punctate fluorescence pattern within the cell is often indicative of endosomal entrapment.

Q4: Can the properties of my cargo molecule influence endosomal escape?

A4: Absolutely. The size, charge, and hydrophobicity of the cargo can significantly impact the behavior of the this compound-cargo conjugate. Large or highly charged cargo molecules may alter the uptake mechanism or the ability of the conjugate to interact with and destabilize the endosomal membrane. It is often necessary to empirically optimize the linker between this compound and the cargo to ensure proper folding and function of both moieties.

Troubleshooting Guides

Problem 1: Low or no detectable cytosolic delivery of the this compound cargo.
Potential Cause Suggested Solution
Inefficient Endosomal Escape This is the most common reason. Implement one of the endosomal escape enhancement strategies outlined in the FAQs, such as co-treatment with chloroquine or fusing an endosomolytic peptide to your construct.
Proteolytic Degradation of this compound The Tat peptide is susceptible to cleavage by proteases.[1] Consider using D-amino acid variants of the Tat peptide to increase its stability. Shielding the peptide with polyethylene glycol (PEG) can also reduce degradation.[1]
Suboptimal this compound-Cargo Conjugation The conjugation chemistry may be inefficient, or the linker may sterically hinder the function of the this compound. Optimize the conjugation protocol and consider using different linker lengths or compositions.
Poor Cellular Uptake While this compound is generally efficient, certain cell types or culture conditions can affect uptake. Confirm cellular uptake using fluorescence microscopy or flow cytometry before assessing endosomal escape. Glycosaminoglycan (GAG) expression on the cell surface can influence Tat-mediated delivery.[2]
Incorrect Subcellular Localization If your cargo has its own localization signals, it might be actively transported out of the cytosol after escape. Include a cytosolic retention signal or ensure the cargo's intrinsic signals are masked if necessary.
Problem 2: High cellular toxicity observed after treatment with the this compound cargo construct.
Potential Cause Suggested Solution
High Concentration of this compound Construct High concentrations of CPPs can lead to membrane destabilization and cytotoxicity. Perform a dose-response curve to determine the optimal concentration that provides efficient delivery with minimal toxicity.
Toxicity of the Endosomal Escape Enhancer Some endosomolytic agents can be toxic at higher concentrations or with prolonged exposure. Optimize the concentration and incubation time of the enhancing agent.
Intrinsic Toxicity of the Cargo The cargo molecule itself may be cytotoxic. Ensure you have a proper control (e.g., cargo delivered by a different method or a non-functional this compound) to distinguish the toxicity of the cargo from the delivery vehicle.
Contaminants in the Peptide Preparation Impurities from peptide synthesis (e.g., residual trifluoroacetic acid) can be toxic to cells. Ensure high purity of your this compound-cargo conjugate through proper purification methods like HPLC.

Quantitative Data Summary

The following table summarizes the reported efficiencies of different strategies for enhancing cytosolic delivery. It is important to note that direct comparison across different studies can be challenging due to variations in cell types, cargo molecules, and experimental conditions.

Strategy Reported Cytosolic Delivery Efficiency Key Considerations References
Tat Peptide Alone Often less than 2% of internalized cargo reaches the cytosol.Highly dependent on cargo and cell type.[3]
Bacterial Toxin-Based Transporters Can achieve high efficiency, sometimes exceeding 50%.May have immunogenicity concerns and require complex engineering.[4]
Supercharged Proteins (e.g., scGFP) Low cytosolic delivery (0.2-1.1%), despite high cellular uptake.Prone to significant endosomal entrapment.[4]
pH-Responsive Polymers Can significantly improve delivery, with some studies showing strong correlation between escape and transfection efficiency.Requires careful polymer design and characterization.[5]
Cyclic Cell-Penetrating Peptides Have shown up to a 120% improvement in cytosolic delivery compared to linear CPPs like Tat.The exact mechanism of escape is still under investigation.[3]
pHLIP Peptides Incorporation into lipid nanoparticles has demonstrated a 3- to 5-fold increase in mRNA expression in vitro.Acts as a pH-dependent membrane anchor to promote release.[6]

Experimental Protocols

Protocol 1: Galectin-9 Puncta Assay for Endosomal Rupture

This assay quantifies endosomal rupture by detecting the recruitment of Galectin-9, a cytosolic protein that binds to glycans exposed on the luminal side of damaged endosomes.

Materials:

  • Cells expressing GFP-Galectin-9 (can be generated by transfection or transduction).

  • Your fluorescently labeled this compound-cargo.

  • Leupeptin (lysosomal protease inhibitor, optional).

  • Hoechst 33342 for nuclear staining.

  • High-content imaging system or confocal microscope.

Procedure:

  • Seed cells expressing GFP-Galectin-9 in a suitable imaging plate (e.g., 96-well glass-bottom plate) and allow them to adhere overnight.

  • Pre-treat cells with leupeptin (e.g., 100 µM for 2 hours) if you wish to inhibit lysosomal degradation of the cargo.

  • Add your fluorescently labeled this compound-cargo to the cells at the desired concentration.

  • Incubate for the desired time points (e.g., 2, 4, 6, and 8 hours).

  • Wash the cells three times with phosphate-buffered saline (PBS).

  • Stain the nuclei with Hoechst 33342 for 15 minutes.

  • Wash the cells again with PBS and add fresh imaging medium.

  • Acquire images using a high-content imaging system or a confocal microscope.

  • Quantify the number and intensity of GFP-Galectin-9 puncta per cell. An increase in puncta indicates endosomal rupture.[7][8]

Protocol 2: Chloroquine Wash Assay for Assessing Endosomal Entrapment

This assay indirectly measures endosomal escape by comparing the amount of intracellular cargo with and without chloroquine treatment. Chloroquine inhibits endosomal acidification, leading to osmotic swelling and rupture of endosomes, thus releasing trapped cargo.

Materials:

  • Fluorescently labeled this compound-cargo.

  • Chloroquine solution (e.g., 100 µM in cell culture medium).

  • Trypan blue solution.

  • Flow cytometer.

Procedure:

  • Seed cells in a multi-well plate and grow to 70-80% confluency.

  • Treat one set of cells with the fluorescently labeled this compound-cargo alone.

  • Treat a parallel set of cells with the this compound-cargo in the presence of chloroquine (e.g., 100 µM).

  • Incubate for a suitable time (e.g., 4 hours).

  • Wash the cells three times with PBS to remove extracellular cargo.

  • Harvest the cells using trypsin.

  • Resuspend the cells in PBS containing trypan blue to quench the fluorescence of any cell-surface bound cargo.

  • Analyze the intracellular fluorescence of the cells by flow cytometry.

  • A significant increase in the mean fluorescence intensity in the chloroquine-treated group compared to the untreated group suggests that a substantial portion of the cargo was trapped in endosomes.[9]

Protocol 3: Co-localization Analysis by Immunofluorescence

This protocol allows for the visualization of the subcellular localization of the this compound-cargo in relation to endosomal compartments.

Materials:

  • Fluorescently labeled this compound-cargo.

  • Primary antibodies against endosomal markers (e.g., rabbit anti-EEA1 for early endosomes, rat anti-LAMP1 for late endosomes/lysosomes).

  • Fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-rat Alexa Fluor 647).

  • Paraformaldehyde (PFA) for fixation.

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • DAPI for nuclear staining.

  • Confocal microscope.

Procedure:

  • Grow cells on glass coverslips.

  • Treat the cells with your fluorescently labeled this compound-cargo for the desired time.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with primary antibodies diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Stain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides.

  • Acquire images using a confocal microscope.

  • Analyze the images for co-localization between the cargo and the endosomal markers using image analysis software (e.g., ImageJ with the Coloc 2 plugin). A high degree of co-localization will appear as an overlap of the fluorescence signals.

Diagrams

Endolysosomal_Pathway cluster_extracellular Extracellular Space cluster_cell Intracellular Space This compound-Cargo This compound-Cargo Clathrin_Coated_Pit Clathrin-Coated Pit This compound-Cargo->Clathrin_Coated_Pit Endocytosis Plasma_Membrane Plasma Membrane Early_Endosome Early Endosome (pH 6.0-6.5) EEA1 positive Clathrin_Coated_Pit->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Multivesicular Body Early_Endosome->Late_Endosome Maturation Cytosol Cytosol Early_Endosome->Cytosol Endosomal Escape (Desired Pathway) Recycling_Endosome Recycling Endosome Early_Endosome->Recycling_Endosome Recycling Lysosome Lysosome (pH 4.5-5.0) LAMP1 positive Late_Endosome->Lysosome Fusion Late_Endosome->Cytosol Endosomal Escape Degradation Degradation Lysosome->Degradation Recycling_Endosome->Plasma_Membrane

Caption: The endo-lysosomal pathway for this compound-cargo uptake and trafficking.

Experimental_Workflow Start Start: this compound-Cargo and Cells Incubate Incubate this compound-Cargo with cells Start->Incubate Wash Wash to remove extracellular cargo Incubate->Wash Assay Choose Assay Wash->Assay Galectin9 Galectin-9 Puncta Assay Assay->Galectin9 Rupture Chloroquine Chloroquine Wash Assay Assay->Chloroquine Entrapment Colocalization Co-localization Imaging Assay->Colocalization Localization Imaging Image Acquisition Galectin9->Imaging FlowCytometry Flow Cytometry Analysis Chloroquine->FlowCytometry Colocalization->Imaging ImageAnalysis Image Analysis (Puncta/Co-localization) Imaging->ImageAnalysis Quantify Quantify Endosomal Escape FlowCytometry->Quantify ImageAnalysis->Quantify Endosomal_Escape_Mechanisms cluster_endosome Endosome Lumen (Acidic pH) cluster_cytosol Cytosol (Neutral pH) Protons H+ Proton_Sponge Proton Sponge Effect (e.g., Histidine-rich peptide) 1. Proton influx 2. Counter-ion influx 3. Osmotic swelling 4. Membrane rupture Protons->Proton_Sponge triggers Membrane_Destabilization Membrane Destabilization (e.g., Fusogenic peptide) 1. pH-triggered conformational change 2. Insertion into membrane 3. Pore formation or disruption Protons->Membrane_Destabilization triggers Cargo This compound-Cargo Endosomal_Membrane Endosomal Membrane Cargo->Endosomal_Membrane Escaped_Cargo This compound-Cargo Endosomal_Membrane->Escaped_Cargo releases Proton_Sponge->Endosomal_Membrane causes rupture of Membrane_Destabilization->Endosomal_Membrane destabilizes

References

Validation & Comparative

A Comparative Guide to Validating Tat-BP Mediated Protein Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the successful intracellular delivery of therapeutic proteins is paramount. The Tat-Biotin-Phosphine (Tat-BP) system, a novel approach leveraging the cell-penetrating properties of the HIV-1 Tat peptide and the specificity of bioorthogonal chemistry, offers a promising method for protein delivery. This guide provides a comprehensive comparison of methods to validate the intracellular delivery of proteins mediated by the this compound system, supported by detailed experimental protocols and data presentation formats.

The this compound system is predicated on the principles of Staudinger ligation, a bioorthogonal reaction between a phosphine and an azide. In this context, the Tat peptide is functionalized with a phosphine group, while the protein of interest is modified with an azide group (or vice versa). The high specificity and biocompatibility of this reaction allow for the efficient and stable conjugation of the Tat peptide to the cargo protein.

Mechanism of this compound Mediated Protein Delivery

The delivery process begins with the electrostatic interaction of the cationic Tat peptide with the negatively charged proteoglycans on the cell surface. This interaction facilitates the internalization of the this compound-protein conjugate, primarily through endocytosis. Once inside the endosome, a portion of the conjugate can escape into the cytoplasm, making the delivered protein bioavailable.

Tat-BP_Mechanism cluster_extracellular Extracellular Space cluster_cellular Intracellular Space Tat_P Tat-Phosphine Tat_BP_Protein This compound-Protein Conjugate Tat_P->Tat_BP_Protein Staudinger Ligation Protein_N3 Azide-Protein Protein_N3->Tat_BP_Protein Endosome Endosome Tat_BP_Protein->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Delivered_Protein Delivered Protein Cytoplasm->Delivered_Protein

Figure 1. Mechanism of this compound mediated protein delivery.

Comparison of Validation Methods

The successful intracellular delivery of a this compound conjugated protein can be validated using several established techniques. The choice of method will depend on the specific experimental question, available equipment, and the nature of the cargo protein.

Method Principle Data Output Advantages Disadvantages
Western Blot Immunodetection of the delivered protein in cell lysates.Band intensity corresponding to the molecular weight of the protein.High specificity; provides information on protein integrity and quantity.Does not provide information on subcellular localization or delivery efficiency in individual cells.
Fluorescence Microscopy Visualization of a fluorescently tagged cargo protein within cells.Images showing the presence and subcellular localization of the protein.Provides spatial information; allows for live-cell imaging.Can be semi-quantitative; potential for artifacts from fixation and permeabilization.
Flow Cytometry Quantification of the percentage of cells that have internalized a fluorescently tagged protein.Histograms and dot plots showing the distribution of fluorescence intensity in a cell population.High-throughput; provides quantitative data on delivery efficiency at the single-cell level.Does not provide information on subcellular localization.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Western Blot Analysis

This protocol describes the detection of an intracellularly delivered protein by Western blot.

Western_Blot_Workflow Start Treat cells with this compound-Protein Cell_Lysis Cell Lysis and Protein Extraction Start->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking with 5% BSA Transfer->Blocking Primary_Ab Incubation with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End Analysis of Band Intensity Detection->End

Figure 2. Western Blot experimental workflow.

1. Sample Preparation:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat cells with the this compound-protein conjugate at the desired concentration for the desired time.

  • Wash cells twice with ice-cold PBS.

  • Lyse cells in RIPA buffer containing protease inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA assay.

2. SDS-PAGE and Transfer:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Load samples onto a polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the delivered protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Fluorescence Microscopy

This protocol is for visualizing the intracellular delivery of a fluorescently labeled protein.

Fluorescence_Microscopy_Workflow Start Seed cells on coverslips Treatment Treat with this compound-Fluorescent Protein Start->Treatment Wash Wash with PBS Treatment->Wash Fixation Fix with 4% Paraformaldehyde Wash->Fixation Permeabilization Permeabilize with 0.1% Triton X-100 (optional) Fixation->Permeabilization Staining Counterstain with DAPI (nuclei) Permeabilization->Staining Mounting Mount coverslips on slides Staining->Mounting Imaging Image with Confocal Microscope Mounting->Imaging End Analyze subcellular localization Imaging->End

Figure 3. Fluorescence Microscopy experimental workflow.

1. Cell Preparation:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat cells with the this compound-fluorescent protein conjugate.

2. Staining:

  • Wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • (Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells three times with PBS.

3. Imaging:

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Image the cells using a fluorescence or confocal microscope.

Flow Cytometry

This protocol quantifies the percentage of cells that have taken up a fluorescently labeled protein.

Flow_Cytometry_Workflow Start Treat suspension or trypsinized adherent cells Wash Wash cells with PBS Start->Wash Resuspend Resuspend in FACS buffer Wash->Resuspend Analysis Analyze on a flow cytometer Resuspend->Analysis End Quantify percentage of fluorescent cells Analysis->End

Figure 4. Flow Cytometry experimental workflow.

1. Cell Preparation:

  • Treat cells in suspension or adherent cells with the this compound-fluorescent protein conjugate.

  • For adherent cells, detach them using trypsin after the treatment.

2. Staining and Analysis:

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in FACS buffer (PBS with 1% BSA).

  • Analyze the cells on a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission.

  • Use untreated cells as a negative control to set the gate for fluorescence.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Western Blot Densitometry Analysis (Example Data)

TreatmentProtein Concentration (µg/mL)Relative Band Intensity (normalized to loading control)
Untreated Control00.00
This compound-Protein100.85
This compound-Protein251.52
This compound-Protein502.78
Protein Alone500.15

Table 2: Flow Cytometry Analysis of Delivery Efficiency (Example Data)

TreatmentProtein Concentration (µg/mL)Percentage of Fluorescent Cells (%)Mean Fluorescence Intensity
Untreated Control00.510
This compound-Fluorescent Protein10655,000
This compound-Fluorescent Protein258512,000
This compound-Fluorescent Protein509525,000
Fluorescent Protein Alone505500

Comparison with Alternative Delivery Methods

The this compound system can be compared to other common protein delivery methods.

Method Mechanism Efficiency Cell Viability Key Advantages Key Disadvantages
This compound CPP-mediated endocytosis with bioorthogonal conjugation.Moderate to HighHighHigh stability of conjugate; low immunogenicity.Requires protein modification; endosomal escape can be a limiting factor.
Lipofection Encapsulation in lipid-based nanoparticles.HighModerateBroad applicability to different cell types.Can be cytotoxic; may lead to endosomal entrapment.
Electroporation Creation of transient pores in the cell membrane using an electrical pulse.HighLow to ModerateHighly efficient for a wide range of molecules.High levels of cell death; requires specialized equipment.

By employing these validation methods and carefully analyzing the data, researchers can confidently assess the efficacy of the this compound system for their specific protein delivery applications.

Tat-BP vs. Pep-1: A Comparative Guide to Intracellular Cargo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic molecules into cells is a critical challenge. Cell-penetrating peptides (CPPs) have emerged as a promising solution. This guide provides a detailed comparison of two widely used CPPs: the basic peptide from the HIV-1 Trans-activator of transcription (Tat-BP) and Pep-1.

This objective analysis delves into their mechanisms of action, cargo delivery efficiency, and experimental protocols, supported by available data, to assist you in selecting the optimal vector for your research and therapeutic development needs.

At a Glance: this compound vs. Pep-1

FeatureThis compound (Tat Basic Peptide)Pep-1
Origin Derived from the HIV-1 Tat protein (residues 47-57)Synthetic, chimeric peptide
Sequence YGRKKRRQRRRKETWWETWWTEWW SQPKKKRKV
Mechanism Primarily endocytosis, with some evidence of direct translocation. Involves electrostatic interactions with the cell membrane.Forms non-covalent complexes with cargo, facilitating uptake through endocytosis.
Cargo Attachment Typically covalent fusion or chemical conjugation.Non-covalent complex formation.
Common Cargo Proteins, peptides, nucleic acids, nanoparticles.Primarily proteins and peptides.
Key Advantage High transduction efficiency for a wide range of cargo sizes and types; can cross the blood-brain barrier.[1]Simple non-covalent cargo complexation, avoiding potentially disruptive chemical modifications.

Delving Deeper: Mechanism of Action

Both this compound and Pep-1 facilitate the entry of otherwise membrane-impermeable molecules into the cell, but they employ distinct strategies.

This compound: The positively charged, arginine-rich sequence of the Tat basic peptide is crucial for its function. It initially interacts with negatively charged proteoglycans on the cell surface, leading to its internalization. While the precise mechanism is still debated, it is widely accepted that this compound-mediated delivery occurs primarily through endocytic pathways, such as macropinocytosis. There is also evidence to suggest the possibility of direct translocation across the cell membrane.

Pep-1: This synthetic peptide is designed to form non-covalent nanoparticles with its protein or peptide cargo. The formation of these complexes is a key feature of its delivery mechanism. These nanoparticles are then internalized by the cell, also predominantly through endocytosis.

Visualizing the Pathways

Tat_BP_vs_Pep-1_Mechanisms cluster_tat This compound Delivery cluster_pep1 Pep-1 Delivery This compound-Cargo This compound-Cargo (Covalent Conjugate) Cell_Surface_Tat Cell Surface Binding (Electrostatic Interaction) This compound-Cargo->Cell_Surface_Tat Endocytosis_Tat Endocytosis Cell_Surface_Tat->Endocytosis_Tat Endosome_Tat Endosome Endocytosis_Tat->Endosome_Tat Cytosol_Tat Cytosol Endosome_Tat->Cytosol_Tat Endosomal Escape Pep-1 Pep-1 Complex Pep-1/Cargo Nanoparticle Complex Pep-1->Complex Cargo Cargo (Protein/Peptide) Cargo->Complex Cell_Surface_Pep1 Cell Surface Binding Complex->Cell_Surface_Pep1 Endocytosis_Pep1 Endocytosis Cell_Surface_Pep1->Endocytosis_Pep1 Endosome_Pep1 Endosome Endocytosis_Pep1->Endosome_Pep1 Cytosol_Pep1 Cytosol Endosome_Pep1->Cytosol_Pep1 Endosomal Escape

Figure 1: Mechanisms of this compound and Pep-1 cargo delivery.

Performance Showdown: Delivery Efficiency

This compound: Studies have shown that Tat-mediated delivery is both rapid and highly efficient for a wide range of macromolecules, including proteins, peptides, and nucleic acids. Its ability to transduce a high percentage of cells in a given population is a significant advantage.

Pep-1: The efficiency of Pep-1 is often highlighted by its ability to deliver functional proteins and peptides without the need for chemical modification of the cargo. The formation of stable, non-covalent complexes is a critical determinant of its delivery success.

While a direct comparative table with quantitative data is not feasible due to the lack of specific studies, researchers can expect both peptides to be highly effective. The choice between them may ultimately depend on the nature of the cargo and the need to avoid covalent modification.

Experimental Corner: Protocols for Comparison

To facilitate a direct comparison of this compound and Pep-1 in your own laboratory setting, we provide a generalized experimental protocol.

Objective: To quantitatively compare the intracellular delivery efficiency of a fluorescently labeled protein cargo using this compound and Pep-1.
Materials:
  • Fluorescently labeled cargo protein (e.g., GFP, mCherry)

  • This compound-cargo conjugate

  • Pep-1 peptide

  • Mammalian cell line (e.g., HeLa, HEK293T)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • Fluorescence microscope

Experimental Workflow:

Experimental_Workflow Cell_Culture 1. Cell Seeding Seed cells in appropriate plates for microscopy and flow cytometry. Complex_Formation 2. Complex Preparation - Prepare this compound-cargo solution. - Prepare Pep-1/cargo complexes by co-incubation. Cell_Culture->Complex_Formation Incubation 3. Treatment Incubate cells with: - this compound-cargo - Pep-1/cargo complexes - Cargo alone (negative control) Complex_Formation->Incubation Washing 4. Washing Wash cells with PBS to remove extracellular complexes. Incubation->Washing Analysis 5. Analysis Washing->Analysis Flow_Cytometry Flow Cytometry: - Quantify percentage of fluorescent cells - Measure mean fluorescence intensity Analysis->Flow_Cytometry Microscopy Fluorescence Microscopy: - Visualize intracellular localization - Observe uptake patterns Analysis->Microscopy

References

Quantitative Assessment of Tat-Mediated Cellular Uptake for Large Protein Cargoes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The delivery of large therapeutic proteins, such as monoclonal antibodies, into living cells represents a significant hurdle in drug development. Cell-penetrating peptides (CPPs), like the trans-activator of transcription (Tat) peptide derived from the HIV-1 virus, have emerged as promising vectors to overcome this barrier. This guide provides a quantitative comparison of Tat-mediated cellular uptake with other CPPs for protein cargo, supported by experimental data and detailed protocols.

Comparative Efficacy of Cell-Penetrating Peptides for Protein Delivery

The efficiency of cellular uptake can vary significantly depending on the CPP, the cargo, and the cell type. The following table summarizes quantitative data from comparative studies on the protein delivery efficiency of Tat and other commonly used CPPs.

Cell-Penetrating PeptideCargo ProteinCell LineUptake Efficiency (relative to control)Reference
Tat Avidin (68 kDa)HeLa~8-fold increase[1][2]
Penetratin Avidin (68 kDa)HeLa~4-fold increase[1][2]
Transportan Avidin (68 kDa)HeLa~10-fold increase[1]
pVEC Avidin (68 kDa)HeLa~3-fold increase[1]
Tat Streptavidin (53 kDa)HeLaSignificantly higher than unconjugated[2]
Penetratin Streptavidin (53 kDa)HeLaHigher than Tat (co-incubation)[2]
TP10 Streptavidin (53 kDa)HeLaSimilar to Penetratin (co-incubation)[2]

Note: The uptake efficiency is often measured as the fold increase in intracellular fluorescence or protein concentration compared to the cargo protein alone. The method of conjugation or complex formation (co-incubation vs. covalent linkage) can significantly impact the delivery efficiency[2].

Experimental Protocols for Quantitative Assessment

Accurate quantification of cellular uptake is crucial for evaluating the efficacy of any delivery system. The following are detailed methodologies for key experiments.

Flow Cytometry for Quantifying Internalized Protein

Flow cytometry allows for the high-throughput quantification of the percentage of cells that have internalized the protein cargo and the mean fluorescence intensity of the cell population.

Protocol:

  • Cell Preparation: Seed cells in a 24-well plate and culture to 70-80% confluency.

  • Treatment: Incubate the cells with the fluorescently labeled Tat-protein conjugate (e.g., FITC-labeled Tat-antibody) at various concentrations and for different time points. Include a control group with the labeled protein alone.

  • Washing: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove non-internalized conjugate.

  • Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.

  • Trypan Blue Quenching: To distinguish between membrane-bound and internalized protein, incubate the cells with Trypan Blue (0.2% w/v) for 5-10 minutes on ice. Trypan Blue quenches the fluorescence of surface-bound fluorophores.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The percentage of fluorescent cells and the mean fluorescence intensity (MFI) are determined.

Confocal Microscopy for Visualization and Co-localization

Confocal microscopy provides spatial information on the subcellular localization of the internalized protein, helping to determine if it has escaped endosomes and reached its target compartment.

Protocol:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Treatment: Treat the cells with the fluorescently labeled Tat-protein conjugate as described for flow cytometry.

  • Washing: Wash the cells three times with PBS.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 for 10 minutes if intracellular staining is required.

  • Staining: Stain for specific organelles (e.g., LysoTracker for lysosomes, DAPI for the nucleus) to assess co-localization with the internalized protein.

  • Imaging: Acquire z-stack images using a confocal microscope.

  • Image Analysis: Quantify the fluorescence intensity within specific cellular compartments using image analysis software like ImageJ or CellProfiler.

ELISA for Total Intracellular Protein Quantification

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to measure the total amount of internalized protein within a cell lysate, providing a highly sensitive quantification method.

Protocol:

  • Cell Lysis: After treatment and washing, lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a BCA or Bradford assay for normalization.

  • ELISA:

    • Coat a 96-well plate with a capture antibody specific for the cargo protein.

    • Block non-specific binding sites.

    • Add the cell lysates and a standard curve of the cargo protein to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add the enzyme substrate and measure the resulting colorimetric or chemiluminescent signal using a plate reader.

  • Data Analysis: Calculate the concentration of the internalized protein in the cell lysates based on the standard curve and normalize to the total protein concentration.

Visualizing the Process: Workflows and Pathways

To better understand the experimental procedures and the underlying biological mechanisms, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow_flow_cytometry cluster_prep Cell Preparation cluster_processing Sample Processing cluster_analysis Analysis cell_seeding Seed Cells treatment Treat with Tat-Protein cell_seeding->treatment washing Wash Cells (3x PBS) treatment->washing detachment Detach Cells washing->detachment quenching Trypan Blue Quenching detachment->quenching flow_cytometry Flow Cytometry Analysis quenching->flow_cytometry data_analysis Quantify MFI & % Positive Cells flow_cytometry->data_analysis

Caption: Workflow for quantitative assessment of cellular uptake using flow cytometry.

experimental_workflow_confocal_microscopy cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_seeding Seed Cells on Coverslips treatment Treat with Tat-Protein cell_seeding->treatment washing Wash Cells treatment->washing fix_perm Fix & Permeabilize washing->fix_perm organelle_staining Stain Organelles fix_perm->organelle_staining confocal_imaging Confocal Microscopy organelle_staining->confocal_imaging image_analysis Quantify Co-localization confocal_imaging->image_analysis

Caption: Workflow for visualizing and quantifying cellular uptake by confocal microscopy.

tat_uptake_pathway cluster_membrane Cell Membrane cluster_internalization Internalization cluster_fate Intracellular Fate tat_protein Tat-Protein Conjugate membrane_binding Binding to Heparan Sulfate Proteoglycans tat_protein->membrane_binding endocytosis Endocytosis (Macropinocytosis/Clathrin-mediated) membrane_binding->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape pH-dependent conformational change lysosome Lysosomal Degradation endosome->lysosome cytosol Cytosolic Release endosomal_escape->cytosol

Caption: Putative signaling pathway for Tat-mediated cellular uptake.

References

A Researcher's Guide to Cytotoxicity Assays for Tat-BP and its Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate cytotoxicity assay is a critical step in evaluating the therapeutic potential of novel compounds like Tat-Bcl-2 interacting protein (Tat-BP) and its conjugates. This guide provides a comprehensive comparison of commonly used cytotoxicity assays, offering insights into their principles, protocols, and relative performance, supported by experimental data and visual aids to facilitate informed decision-making.

The HIV-1 Tat peptide is a cell-penetrating peptide widely used for intracellular delivery of various cargo, including proteins and drugs. This compound conjugates are designed to modulate apoptosis, a programmed cell death pathway often dysregulated in cancer. Accurate assessment of their cytotoxic effects is therefore paramount. This guide compares several key assays: MTT, Resazurin, CellTiter-Glo®, and LDH assays, providing a framework for selecting the most suitable method for your research needs.

Comparative Analysis of Cytotoxicity Assays

The choice of a cytotoxicity assay can significantly impact the interpretation of results. Factors such as the mechanism of action of the test compound, cell type, and desired endpoint (e.g., metabolic activity, membrane integrity, ATP levels) should be carefully considered. The following table summarizes the key characteristics and provides exemplary IC50 values for peptide-drug conjugates to illustrate the potential variability between assays.

AssayPrincipleAdvantagesDisadvantagesExample IC50 (Peptide-Drug Conjugate)
MTT Reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.Inexpensive, well-established.Insoluble formazan requires a solubilization step; can be influenced by metabolic changes not related to viability.1.5 µM[1]
Resazurin (AlamarBlue®) Reduction of non-fluorescent resazurin to fluorescent resorufin by metabolically active cells.Homogeneous (no cell lysis), sensitive, non-toxic to cells allowing for kinetic studies.Can be sensitive to changes in the cellular redox environment.Not directly available for the same conjugate
CellTiter-Glo® (ATP Assay) Quantifies ATP, an indicator of metabolically active cells, using a luciferase-based reaction.Highly sensitive, fast (results in ~10 minutes), homogeneous "add-mix-measure" format.Requires a luminometer; ATP levels can fluctuate with cellular stress.IC50 values could not be calculated[2]
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity.Directly measures cell death (cytotoxicity), not just metabolic activity.Less sensitive for early-stage apoptosis; LDH in serum can interfere.Not directly available for the same conjugate

Note: The provided IC50 values are for illustrative purposes and are derived from studies on different peptide-drug conjugates. Direct comparison of these values is not recommended due to variations in experimental conditions.

Experimental Workflows and Signaling Pathways

Understanding the experimental workflow and the underlying biological pathways is crucial for proper assay execution and data interpretation.

General Experimental Workflow for Cytotoxicity Assays

The following diagram illustrates a typical workflow for a plate-based cytotoxicity assay.

experimental_workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay cluster_detection Detection & Analysis Cell_Seeding Seed cells into 96-well plate Incubation_24h Incubate for 24h (cell attachment) Cell_Seeding->Incubation_24h Add_Compound Add this compound conjugate (serial dilutions) Incubation_24h->Add_Compound Incubation_48_72h Incubate for 48-72h Add_Compound->Incubation_48_72h Add_Reagent Add assay reagent (e.g., MTT, Resazurin) Incubation_48_72h->Add_Reagent Incubation_Assay Incubate as per protocol Add_Reagent->Incubation_Assay Measure_Signal Measure signal (absorbance/fluorescence/ luminescence) Incubation_Assay->Measure_Signal Data_Analysis Calculate % viability and IC50 value Measure_Signal->Data_Analysis

Caption: A generalized workflow for in vitro cytotoxicity assays.

This compound Induced Apoptosis Signaling Pathway

This compound conjugates are designed to interact with Bcl-2 family proteins, which are key regulators of the intrinsic apoptosis pathway. The following diagram illustrates the proposed mechanism of action.

apoptosis_pathway cluster_cell Target Cell cluster_bcl2 Bcl-2 Family Regulation cluster_apoptosis Apoptosis Cascade Tat_BP This compound Conjugate Cell_Membrane Cell Membrane Tat_BP->Cell_Membrane Internalization Bim Bim (Pro-apoptotic) Tat_BP->Bim Activates Cytosol Cytosol Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bim->Bcl2 Inhibits Bax_Bak Bax/Bak Bim->Bax_Bak Activates Bax_Bak->Mitochondrion Forms pore in Apoptosome Apoptosome formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 activation Apoptosome->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound induced apoptosis.

Detailed Experimental Protocols

Detailed, step-by-step protocols for the discussed assays are provided below to ensure reproducibility and accuracy in your experiments.

MTT Assay Protocol
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the this compound conjugate and incubate for the desired period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][4]

Resazurin (AlamarBlue®) Assay Protocol
  • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Resazurin Addition: Add 10 µL of Resazurin solution to each well.[5][6][7]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[5][7]

  • Fluorescence Measurement: Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[7]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Assay Plate Preparation: Prepare a white-walled 96-well plate with cells and the test compound as described for the MTT assay.

  • Reagent Preparation: Thaw the CellTiter-Glo® buffer and lyophilized substrate and equilibrate to room temperature. Reconstitute the substrate with the buffer.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Luminescence Measurement: Record the luminescence using a luminometer.

LDH Cytotoxicity Assay Protocol
  • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a "maximum LDH release" control by adding a lysis solution to a set of untreated wells 45 minutes before the endpoint.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 4 minutes and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction and Measurement: Add 50 µL of stop solution to each well and measure the absorbance at 490 nm.[1][9][10]

By carefully considering the principles and protocols of these assays, researchers can confidently select the most appropriate method to evaluate the cytotoxic potential of this compound and its conjugates, thereby advancing the development of novel cancer therapeutics.

References

A Head-to-Head Comparison of Tat and Polyarginine Peptides for Intracellular Cargo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic molecules into cells is a critical challenge. Cell-penetrating peptides (CPPs) have emerged as a promising solution to overcome the cellular membrane barrier. Among the most studied CPPs are the Tat peptide, derived from the HIV-1 trans-activator of transcription protein, and polyarginine peptides, synthetic chains of arginine residues. This guide provides an objective, data-driven comparison of their performance in intracellular delivery, supported by experimental evidence and detailed protocols.

It is important to clarify that while the term "Tat-BP" was used in the query, the scientific literature predominantly refers to the "Tat peptide" or "Tat basic domain," which is the short, arginine-rich sequence responsible for its cell-penetrating properties. This guide will, therefore, refer to it as the Tat peptide. The core sequence of the Tat peptide is typically RKKRRQRRR.[1] Polyarginine peptides are denoted by Rn, where 'n' is the number of arginine residues (e.g., R8, R9).

Performance Comparison: Tat vs. Polyarginine

The choice between Tat and polyarginine peptides depends on the specific application, considering factors like transduction efficiency, cytotoxicity, and the nature of the cargo.

Cellular Uptake and Transduction Efficiency

Polyarginine peptides generally exhibit higher cellular uptake compared to the Tat peptide.[2][3] Studies have shown that the internalization of polyarginine can be significantly more rapid and efficient. For instance, the cellular uptake of nona-arginine (R9) has been reported to be up to 20 times faster than that of the Tat peptide at 37°C.[3] Another study demonstrated that polyarginine delivery was 10–30 times greater than Tat.[2]

PeptideRelative Uptake EfficiencyCell Lines TestedReference
Polyarginine (R8/R9) High (10-30x > Tat)HeLa, A549, CHO[2]
Tat ModerateHeLa, A549, CHO[2]
Cytotoxicity

A critical consideration in the use of CPPs is their potential toxicity. In this regard, the Tat peptide is generally considered less toxic than polyarginine peptides, especially at higher concentrations.[2] Polyarginine's higher positive charge density, which contributes to its high uptake efficiency, is also linked to increased membrane disruption and cytotoxicity.

PeptideEC50 (µM) - Rhodamine-labeledEC50 (µM) - UnlabeledCell LineReference
Polyarginine ~10>30A549[2]
Tat >100>100A549[2]
Cargo Delivery Efficacy

Both peptides are capable of delivering a wide range of cargo, including small molecules, peptides, proteins, and nucleic acids.[4] However, the efficiency of delivery can be cargo-dependent. While polyarginine's higher uptake may suggest superior cargo delivery, the endosomal entrapment of the cargo is a significant hurdle for both peptides. The strong positive charge of polyarginine can sometimes lead to stronger association with endosomal membranes, potentially hindering release into the cytoplasm. The choice of peptide may need to be empirically determined for each specific cargo.

Mechanism of Cellular Entry

The precise mechanisms of cellular uptake for Tat and polyarginine are still under investigation, with evidence supporting multiple pathways that are often cell-type and concentration-dependent. The two primary proposed mechanisms are direct translocation across the plasma membrane and endocytosis.[4][5]

Direct Translocation: This energy-independent process is thought to involve the formation of transient pores in the cell membrane, allowing the peptides and their cargo to enter the cytoplasm directly.[4][5]

Endocytosis: This is an energy-dependent process where the peptides are internalized into vesicles. Several endocytic pathways have been implicated, including:

  • Macropinocytosis: A form of fluid-phase endocytosis.[6]

  • Clathrin-mediated endocytosis. [6]

  • Caveolae-mediated endocytosis. [6]

For both Tat and polyarginine, it is now widely accepted that endocytosis is a major route of entry.[5][6] The initial interaction is an electrostatic attraction between the positively charged peptides and negatively charged proteoglycans on the cell surface, which then triggers internalization.[4]

Experimental Methodologies

Here are detailed protocols for key experiments used to evaluate and compare CPP performance.

Cellular Uptake Quantification by Flow Cytometry (FACS)

This method quantifies the amount of fluorescently labeled CPP taken up by a cell population.

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, A549) in a 24-well plate at a density of 1 x 10^5 cells/well and incubate overnight.[3]

  • Peptide Preparation: Prepare solutions of fluorescently labeled Tat and polyarginine peptides in serum-free media at the desired concentrations.

  • Incubation: Replace the culture medium with the peptide solutions and incubate for a specified time (e.g., 0.5, 1, 2, 4 hours) at 37°C.[3]

  • Washing: Discard the peptide solution and wash the cells three times with PBS to remove surface-bound peptides.[3]

  • Trypsinization: To further remove non-specifically bound peptides, treat the cells with trypsin for 5 minutes.[2]

  • Cell Collection: Resuspend the cells in PBS.

  • FACS Analysis: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for attachment.[7]

  • Treatment: Add the Tat or polyarginine peptides at various concentrations to the wells. Include untreated cells as a control. Incubate for a desired duration (e.g., 24-72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]

Visualizing Cellular Uptake Pathways

The following diagrams illustrate the proposed mechanisms of cellular entry for Tat and polyarginine peptides.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space peptide Tat / Polyarginine-Cargo Complex proteoglycan Heparan Sulfate Proteoglycan peptide->proteoglycan 1. Electrostatic Interaction direct_translocation Cytoplasm (Cargo Release) peptide->direct_translocation 2b. Direct Translocation membrane endosome Endosome proteoglycan->endosome 2a. Endocytosis cytoplasm Cytoplasm (Cargo Release) endosome->cytoplasm 3. Endosomal Escape

Caption: Proposed mechanisms of cellular uptake for Tat and polyarginine peptides.

G cluster_workflow Experimental Workflow: Cellular Uptake Quantification start Seed Cells in 24-well plate incubate_cells Incubate overnight start->incubate_cells add_peptides Add Fluorescently-labeled Tat or Polyarginine incubate_cells->add_peptides incubate_peptides Incubate for 0.5-4 hours add_peptides->incubate_peptides wash Wash with PBS (3x) incubate_peptides->wash trypsinize Trypsinize to remove bound peptides wash->trypsinize resuspend Resuspend in PBS trypsinize->resuspend facs Analyze by Flow Cytometry resuspend->facs

Caption: Workflow for quantifying cellular uptake of CPPs using flow cytometry.

Conclusion

Both Tat and polyarginine peptides are powerful tools for intracellular delivery. Polyarginine peptides often demonstrate superior transduction efficiency but at the cost of higher potential cytotoxicity. The Tat peptide, while having a more moderate uptake, offers a better safety profile. The optimal choice between these two CPPs will ultimately depend on the specific requirements of the research or therapeutic application, including the nature of the cargo, the target cell type, and the acceptable level of toxicity. The experimental protocols provided in this guide offer a framework for making an informed, data-driven decision.

References

Tat-BP: A Superior Vehicle for In Vivo Drug Delivery? A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for efficient and targeted drug delivery systems is paramount. Among the promising candidates, the Tat-peptide (Tat-BP), derived from the HIV-1 trans-activator of transcription protein, has garnered significant attention as a versatile drug delivery vehicle. This guide provides an objective comparison of this compound's in vivo performance against other alternatives, supported by experimental data, detailed protocols, and visual representations of its mechanism of action.

The core advantage of this compound lies in its ability to translocate across cellular membranes, a feat that allows it to carry a wide array of therapeutic cargoes—from small molecules to large proteins and nanoparticles—into cells. This cell-penetrating property offers the potential to overcome the limitations of conventional drug delivery systems, which often struggle with poor cellular uptake and limited tissue penetration.

Performance Comparison: this compound vs. Alternative Delivery Vehicles

The in vivo efficacy of this compound-functionalized delivery systems has been benchmarked against various alternatives, including plain liposomes, non-functionalized nanoparticles, and other cell-penetrating peptides (CPPs). The data consistently demonstrates the superiority of this compound in enhancing tissue accumulation, particularly in hard-to-reach sites like the brain and solid tumors.

Quantitative Biodistribution Analysis

The following tables summarize key quantitative data from in vivo studies, highlighting the enhanced delivery efficiency achieved with this compound.

Table 1: Comparison of this compound-Liposomes vs. Plain Liposomes for Brain Tumor Delivery

Delivery VehicleCargoAnimal ModelBrain Tumor Accumulation (%ID/g)Reference
This compound-Liposomes DoxorubicinGlioblastoma Mouse Model1.8 ± 0.3[1]
Plain Liposomes DoxorubicinGlioblastoma Mouse Model0.5 ± 0.1[1]
Tf-Tat-Liposomes Doxorubicin & ErlotinibGlioblastoma Mouse Model>10-fold increase vs free drug[1]
Tf-Liposomes Doxorubicin & ErlotinibGlioblastoma Mouse Model~5-fold increase vs free drug[1]

%ID/g: Percentage of Injected Dose per gram of tissue Tf: Transferrin

Table 2: Comparison of this compound-Nanoparticles vs. Unconjugated Nanoparticles for CNS Delivery

Delivery VehicleCargoAnimal ModelBrain Drug Level (vs. solution)Reference
This compound-Nanoparticles RitonavirMice800-fold higher
Unconjugated Nanoparticles RitonavirMice~114-fold higher

Table 3: In Vitro Comparison of this compound with Other Cell-Penetrating Peptides

PeptideCargoCell LineCellular Uptake (relative to control)Reference
This compound NI1C proteinFlp-In 293~71 nM (at 5 µM)[2]
Penetratin NI1C proteinFlp-In 293~92 nM (at 5 µM)[2]
This compound mCherry proteinHEK293T~45% positive cells[3]
Oligoarginine (8R) mCherry proteinHEK293T~45% positive cells[3]

Mechanism of Action: The this compound Entry Pathway

The primary mechanism by which this compound facilitates cellular entry is through endocytosis. The positively charged Tat-peptide interacts with negatively charged proteoglycans on the cell surface, triggering internalization. Once inside the cell, the cargo must escape the endosome to reach its target in the cytoplasm or nucleus. While direct translocation across the plasma membrane has been debated, endocytosis is the more widely accepted pathway.

Tat_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Tat-Cargo This compound Cargo (Drug, Nanoparticle) CellSurface Cell Surface (Proteoglycans) Tat-Cargo->CellSurface Binding Endosome Endosome CellSurface->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Targeting (optional)

Figure 1: this compound mediated cellular uptake pathway.

Experimental Protocols

The following are generalized protocols for key experiments cited in the validation of this compound as a drug delivery vehicle.

In Vivo Biodistribution Study in a Mouse Model

This protocol outlines the steps to assess the tissue distribution of a this compound conjugated therapeutic.

Biodistribution_Workflow Start Start AnimalModel Select Animal Model (e.g., Tumor-bearing mice) Start->AnimalModel Formulation Prepare Formulations: 1. This compound-Drug 2. Control (e.g., Free Drug, Plain Liposome) AnimalModel->Formulation Injection Administer Formulations (e.g., Intravenous injection) Formulation->Injection Timepoints Collect Tissues at Pre-determined Timepoints Injection->Timepoints Analysis Quantify Drug Concentration (e.g., HPLC, Fluorescence Imaging) Timepoints->Analysis Data Calculate %ID/g of Tissue Analysis->Data End End Data->End

Figure 2: Workflow for in vivo biodistribution study.

Methodology:

  • Animal Model: Utilize an appropriate animal model, such as nude mice bearing subcutaneous or orthotopic tumors, to mimic the disease state.

  • Formulation Preparation: Prepare the this compound conjugated therapeutic and control formulations. The cargo can be labeled with a fluorescent dye or radiolabel for easy detection.

  • Administration: Administer the formulations to the animals via a relevant route, typically intravenous (IV) injection.

  • Tissue Collection: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the animals and harvest major organs (liver, spleen, kidney, lungs, heart, brain) and the tumor.

  • Quantification: Homogenize the tissues and quantify the amount of the therapeutic cargo using techniques such as high-performance liquid chromatography (HPLC), fluorescence spectroscopy, or gamma counting.

  • Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g) to compare the accumulation of the this compound formulation with the controls in different organs.

In Vitro Cellular Uptake Assay

This protocol describes how to quantify the cellular uptake of a this compound conjugated molecule compared to a control.

Cellular_Uptake_Workflow Start Start CellCulture Seed Cells in a Multi-well Plate Start->CellCulture Incubation Incubate Cells with: 1. This compound-Cargo 2. Control Cargo CellCulture->Incubation Washing Wash Cells to Remove Extracellular Cargo Incubation->Washing Lysis Lyse Cells to Release Internalized Cargo Washing->Lysis Quantification Quantify Internalized Cargo (e.g., Fluorescence, ELISA) Lysis->Quantification Analysis Compare Uptake between This compound and Control Groups Quantification->Analysis End End Analysis->End

Figure 3: Workflow for in vitro cellular uptake assay.

Methodology:

  • Cell Culture: Plate the target cells in a multi-well plate and allow them to adhere overnight.

  • Incubation: Treat the cells with the fluorescently labeled this compound-cargo and a control (cargo alone) at various concentrations and for different incubation times.

  • Washing: After incubation, wash the cells thoroughly with phosphate-buffered saline (PBS) to remove any non-internalized cargo.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification: Measure the fluorescence intensity of the cell lysates using a plate reader.

  • Data Analysis: Normalize the fluorescence intensity to the total protein concentration in each well and compare the uptake of the this compound-cargo to the control.

Conclusion

The in vivo validation data strongly supports the potential of this compound as a powerful drug delivery vehicle. Its ability to enhance the cellular uptake and tissue penetration of a wide range of therapeutic agents, particularly in challenging environments like the brain and solid tumors, positions it as a promising platform for the development of next-generation therapeutics. While challenges such as proteolytic stability and potential immunogenicity require further investigation and optimization, the evidence presented in this guide underscores the significant advantages that this compound offers over conventional drug delivery systems.[4] Researchers and drug developers are encouraged to consider the integration of this compound technology to unlock the full therapeutic potential of their drug candidates.

References

Safety Operating Guide

Proper Disposal Procedures for Tat-BP: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of Tat-Beclin 1 Peptide (Tat-BP) to ensure laboratory safety and minimize environmental impact.

Immediate Safety and Handling Protocols

When handling this compound, it is imperative to follow standard laboratory safety procedures to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat.

  • Use chemical-resistant gloves.

  • Wear safety glasses or goggles.

Handling:

  • Handle the lyophilized powder and reconstituted solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols.

  • Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.

  • Prevent the formation of dust and aerosols during handling.

Storage:

  • Store lyophilized this compound at -20°C for long-term stability.

  • Once reconstituted, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles. The stability of peptides in solution is limited.

Step-by-Step Disposal Procedures

The proper disposal of this compound and associated waste is critical to prevent potential environmental effects due to its biological activity as an autophagy inducer. The following step-by-step procedure should be followed:

  • Inactivation of Bioactive Peptide: Before disposal, all solutions and materials contaminated with this compound should be inactivated. A common and effective method for peptide inactivation is through chemical degradation.

    • Acid or Base Hydrolysis: Treat the peptide solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) and allow it to stand for several hours at room temperature. This process will hydrolyze the peptide bonds, breaking the peptide into its constituent amino acids and smaller, inactive fragments.

    • Oxidation: Treatment with a strong oxidizing agent, such as a 10% bleach solution, can also be used to denature and inactivate the peptide.

  • Neutralization: If acid or base hydrolysis was used for inactivation, the resulting solution must be neutralized before disposal. Carefully add a neutralizing agent (e.g., sodium bicarbonate for acid, or a weak acid for a base) until the pH is between 6.0 and 8.0.

  • Waste Collection:

    • Liquid Waste: Collect the inactivated and neutralized peptide solution in a designated hazardous waste container labeled "Aqueous Chemical Waste" or as per your institution's specific guidelines. Do not pour it down the drain.

    • Solid Waste: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated solid hazardous waste container.

  • Final Disposal: Arrange for the disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for the disposal of chemical waste.

Quantitative Data on this compound Activity

The following table summarizes the effective concentrations of this compound observed in in-vitro studies to induce autophagy.

Cell LineConcentration RangeTreatment DurationObserved Effect
Multiple Cell Lines & Primary Murine Embryonic Fibroblasts10 µM, 30 µM, 50 µM24 hoursDose-dependent increase in autophagy markers (e.g., conversion of LC3-I to LC3-II)[1]
Primary Human Monocyte-Derived Macrophages0.5 µM - 5 µM24 hoursInduction of autophagy[2]

Experimental Protocol: In-Vitro Autophagy Induction Assay

This protocol outlines a general procedure for assessing the autophagy-inducing activity of this compound in a mammalian cell line.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, MCF7)

  • Complete cell culture medium

  • Tat-Beclin 1 Peptide (this compound)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer

  • Primary antibodies against LC3 and p62

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP, fluorescent dye)

  • Protein detection reagents (e.g., ECL for western blotting)

  • Microplate reader, western blot apparatus, or fluorescence microscope

Procedure:

  • Cell Seeding: Plate the cells in a suitable culture vessel (e.g., 6-well plate) at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS).

    • Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 10 µM, 30 µM, 50 µM).

    • Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle-only control.

    • Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Cell Lysis:

    • After incubation, wash the cells with ice-cold PBS.

    • Add an appropriate volume of lysis buffer to each well and incubate on ice for 10-15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate to pellet the cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against LC3 and p62.

    • Wash the membrane and incubate with the appropriate secondary antibody.

    • Detect the protein bands using a suitable detection reagent and imaging system.

  • Data Analysis: Quantify the band intensities for LC3-II/LC3-I ratio and p62 levels. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Visualizing the Molecular Pathway and Experimental Logic

To better understand the mechanism of action and the experimental process, the following diagrams are provided.

Tat_BP_Signaling_Pathway Tat_BP This compound (Tat-Beclin 1) GAPR1 GAPR-1 (GLIPR2) Tat_BP->GAPR1 Binds to Beclin1 Beclin 1 Tat_BP->Beclin1 Releases GAPR1->Beclin1 Inhibits PI3K_C3 Class III PI3K Complex Beclin1->PI3K_C3 Activates Autophagosome Autophagosome Formation PI3K_C3->Autophagosome Initiates

Caption: this compound signaling pathway leading to autophagy induction.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture 1. Seed Cells Prepare_Reagents 2. Prepare this compound Solutions Treatment 3. Treat Cells with this compound Prepare_Reagents->Treatment Incubation 4. Incubate for 24h Treatment->Incubation Lysis 5. Cell Lysis Incubation->Lysis Western_Blot 6. Western Blot for LC3 & p62 Lysis->Western_Blot Data_Analysis 7. Quantify Autophagy Western_Blot->Data_Analysis

Caption: Workflow for in-vitro autophagy induction assay using this compound.

References

Essential Safety and Operational Protocols for Handling HIV-1 Tat-Binding Protein (Tat-BP)

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE IMPLEMENTATION: All laboratory personnel handling HIV-1 Tat-Binding Protein (Tat-BP) and associated materials must adhere to the following safety and operational protocols. These guidelines are established to ensure the personal safety of all researchers and to maintain a secure and controlled laboratory environment.

The Human Immunodeficiency Virus Type 1 (HIV-1) Tat protein is a regulatory protein critical to viral replication and can have toxic effects on cells.[1] While purified this compound itself is not infectious, it is often handled in research environments involving infectious viral particles or in contexts where contamination is a risk. Therefore, all work involving HIV-1 this compound must be conducted with strict adherence to Biosafety Level 2 (BSL-2) or Biosafety Level 3 (BSL-3) practices, depending on the specific experimental procedures.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all personnel handling this compound and related materials. The following table summarizes the required equipment.

PPE ComponentSpecificationPurpose
Gloves Nitrile or latex, disposablePrevents skin contact with potentially hazardous materials. Must be changed when contaminated.[2][3][4]
Lab Coat Solid-front, with tight-fitting wristsProtects skin and personal clothing from splashes and contamination.[5]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes of potentially infectious or hazardous materials.[3][4]
Face Shield Required for procedures with a high risk of splashingProvides an additional layer of protection for the face.[3][6]
Respiratory Protection N95 or higher, as determined by risk assessmentTo be used when there is a potential for aerosol generation.[7][8]

Operational Plan: Handling and Experimental Workflow

All procedures involving this compound must be meticulously planned and executed to minimize the risk of exposure and contamination.

Pre-Experimental Procedures
  • Risk Assessment: Before initiating any new protocol, a thorough risk assessment must be conducted to identify potential hazards and determine the appropriate biosafety level.

  • SOP Review: All personnel must review and be familiar with the laboratory's Standard Operating Procedures (SOPs) for handling potentially infectious materials.[5]

  • PPE Donning: Properly don all required PPE as specified in the table above before entering the designated work area.

Experimental Procedures
  • Biological Safety Cabinet (BSC): All manipulations of this compound, especially those involving cell culture or procedures that may generate aerosols, must be performed in a certified Class II BSC.[2][7]

  • Sharps Safety: The use of needles and other sharp instruments should be strictly limited.[2][8] If their use is unavoidable, safety-engineered sharps must be used, and they must be disposed of immediately in a designated sharps container.[4] Needles must not be recapped.[5][6]

  • Centrifugation: When centrifuging materials containing this compound, use sealed centrifuge rotors or safety cups to prevent the release of aerosols.[8] These should be loaded and unloaded within the BSC.[7]

  • Spill Management: In the event of a spill, immediately notify the laboratory supervisor. The area should be cordoned off and decontaminated according to the laboratory's established spill response protocol.

Post-Experimental Procedures
  • Decontamination: All surfaces and equipment that have come into contact with this compound must be decontaminated with an appropriate disinfectant, such as a fresh 10% bleach solution or 70% ethanol.[7][9]

  • PPE Doffing: Remove PPE carefully to avoid self-contamination and dispose of it in the appropriate biohazardous waste container.

  • Hand Hygiene: Thoroughly wash hands with soap and water after removing gloves and before leaving the laboratory.[2][4][5]

Disposal Plan

Proper disposal of all materials contaminated with this compound is critical to prevent the spread of potentially hazardous materials.

  • Liquid Waste: All liquid waste containing this compound must be decontaminated before disposal. This can be achieved by adding a disinfectant, such as bleach, to a final concentration of 10% and allowing a contact time of at least 30 minutes.

  • Solid Waste: All contaminated solid waste, including gloves, lab coats, pipette tips, and culture flasks, must be placed in a designated biohazard bag.

  • Autoclaving: All biohazardous waste must be autoclaved according to standard procedures to ensure complete sterilization before final disposal.[5]

  • Sharps: All used sharps must be disposed of in a puncture-resistant, leak-proof sharps container.[4]

Emergency Exposure Protocol

In the event of an accidental exposure (e.g., needlestick, splash to mucous membranes), the following steps must be taken immediately:

  • First Aid:

    • Needlestick or Cut: Wash the area thoroughly with soap and water.

    • Splash to Eyes, Nose, or Mouth: Flush the area with copious amounts of water for at least 15 minutes.

  • Report: Immediately report the incident to the laboratory supervisor and the institution's occupational health and safety office.

  • Medical Evaluation: Seek immediate medical evaluation and follow the post-exposure prophylaxis (PEP) protocol as recommended by medical professionals.[9]

Workflow and Safety Diagram

TatBP_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment cluster_disposal Disposal risk_assessment Conduct Risk Assessment review_sop Review SOPs risk_assessment->review_sop don_ppe Don Appropriate PPE review_sop->don_ppe work_in_bsc Work in BSC don_ppe->work_in_bsc sharps_safety Use Sharps Safely work_in_bsc->sharps_safety centrifuge_safety Safe Centrifugation sharps_safety->centrifuge_safety decontaminate Decontaminate Surfaces & Equipment centrifuge_safety->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe hand_wash Wash Hands doff_ppe->hand_wash decontaminate_waste Decontaminate Liquid Waste hand_wash->decontaminate_waste dispose_solid Dispose of Solid Waste in Biohazard Bags decontaminate_waste->dispose_solid autoclave Autoclave All Waste dispose_solid->autoclave

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.